molecular formula C9H18N2O2 B153223 Tert-butyl 3-(methylamino)azetidine-1-carboxylate CAS No. 454703-20-9

Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Cat. No.: B153223
CAS No.: 454703-20-9
M. Wt: 186.25 g/mol
InChI Key: CHRBSEYIEDTNSC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(methylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRBSEYIEDTNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963394
Record name tert-Butyl 3-(methylamino)azetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454703-20-9
Record name tert-Butyl 3-(methylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(methylamino)azetidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 454703-20-9

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via reductive amination, and explores its significant applications in drug discovery, particularly in the development of therapeutics for neurological disorders. Included are structured data tables for easy reference and graphical visualizations of the synthetic workflow and its role in modulating G-protein coupled receptor (GPCR) signaling pathways, providing a vital resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 1-Boc-3-(methylamino)azetidine, is a synthetically versatile azetidine derivative. The four-membered azetidine ring is a desirable scaffold in drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a rigid, three-dimensional structure that can be strategically modified to interact with biological targets.[1][2] This compound, featuring a protected amine and a secondary methylamino group, serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutics for neurological diseases like Parkinson's disease and Tourette's syndrome.[3] Its structural motifs are increasingly found in molecules targeting G-protein coupled receptors (GPCRs) and other key signaling proteins.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 454703-20-9
Molecular Formula C₉H₁₈N₂O₂[2]
Molecular Weight 186.25 g/mol [2]
Appearance Colorless liquid or solid[2]
Purity ≥95% - ≥99% (GC)
Solubility Slightly soluble in water.
Storage Conditions 0-8 °C, under inert gas, away from air and oxidizing agents.[2]
SMILES CN[C@H]1CN(C1)C(=O)OC(C)(C)C
InChI Key CHRBSEYIEDTNSC-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 1_Boc_3_azetidinone 1-Boc-3-azetidinone Product_Compound This compound 1_Boc_3_azetidinone->Product_Compound + Methylamine, NaBH(OAc)3 in DCM Methylamine Methylamine (CH3NH2) Reducing_Agent Sodium triacetoxyborohydride (NaBH(OAc)3) Solvent Dichloromethane (DCM) G cluster_membrane Cell Membrane GPCR GPCR Extracellular Intracellular G_Protein G-Protein GPCR:f2->G_Protein Activates Ligand Azetidine-based Modulator Ligand->GPCR:f1 Binds to allosteric site Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Technical Guide: Physical Properties of Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information presented is intended to support research and development activities by providing essential data on the compound's characteristics, along with standardized experimental protocols for property determination.

Core Physical and Chemical Properties

This compound, identified by CAS number 454703-20-9, is a substituted azetidine derivative. The boc-protecting group and the methylamino functional group contribute to its specific physical and chemical behaviors.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
CAS Number 454703-20-9[1][2][3]
Appearance Colorless liquid[4]
Boiling Point 249 °C[4][5]
Density 1.04 g/cm³[4][5][6]
Flash Point 105 °C[4][5]
Water Solubility Slightly soluble[4][5][7]
pKa (Predicted) 9.23 ± 0.20[4]
Physical Form Solid (Note: Contradictory reports exist, with most indicating a liquid state at room temperature)[1]
InChI Key CHRBSEYIEDTNSC-UHFFFAOYSA-N[1]
SMILES CN(C1CN(C1)C(=O)OC(C)(C)C)[1]

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of organic compounds like this compound are outlined below. These are generalized protocols and may require optimization for this specific substance.

Determination of Boiling Point (Capillary Method)

The capillary method is a common technique for determining the boiling point of a small quantity of liquid.[8][9][10]

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (if using a Thiele tube)

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube or a suitable heating block.

  • The sample is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

experimental_workflow_boiling_point start Start prep Prepare Sample: - Add liquid to test tube - Insert inverted sealed capillary start->prep 1 heat Heat Apparatus Slowly prep->heat 2 observe_bubbles Observe Continuous Stream of Bubbles heat->observe_bubbles 3 cool Remove Heat and Cool observe_bubbles->cool 4 observe_entry Record Temperature at Liquid Entry into Capillary cool->observe_entry 5 end_point Boiling Point Determined observe_entry->end_point 6

Boiling Point Determination Workflow

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Apparatus:

  • Pycnometer (volumetric flask)

  • Analytical balance

Procedure:

  • The empty, clean, and dry pycnometer is weighed (m₁).

  • The pycnometer is filled with the sample liquid and weighed again (m₂).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).

  • The density of the sample liquid (ρ) is calculated using the formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_ref where ρ_ref is the density of the reference liquid.

experimental_workflow_density cluster_measurements Mass Measurements cluster_calculation Calculation m1 Weigh Empty Pycnometer (m1) m2 Weigh Pycnometer + Sample (m2) m1->m2 calc Calculate Density: ρ = ((m2 - m1) / (m3 - m1)) * ρ_ref m1->calc m3 Weigh Pycnometer + Reference Liquid (m3) m2->m3 m2->calc m3->calc result Density Determined calc->result

Density Determination Workflow

Determination of Solubility

A qualitative assessment of solubility in various solvents is a fundamental characterization step.[3][11]

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Graduated pipette or dropper

Procedure:

  • A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

  • A small volume of the solvent (e.g., 0.75 mL) is added in portions.

  • After each addition, the mixture is vigorously agitated.

  • Observations are made to determine if the solute has dissolved completely, is partially soluble, or is insoluble.

  • This process is repeated with a range of solvents (e.g., water, ethanol, dichloromethane, hexane) to build a solubility profile.

logical_relationship_solubility compound This compound solubility_test Solubility Test compound->solubility_test water Water (Slightly Soluble) solubility_test->water Polar Protic organic_solvents Organic Solvents (e.g., Methanol, Ethanol, Dichloromethane) solubility_test->organic_solvents Polar non_polar_solvents Non-Polar Solvents (e.g., Hexane) solubility_test->non_polar_solvents Non-Polar

Solubility Profile Relationship

References

An In-depth Technical Guide to Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a substituted azetidine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a strained four-membered heterocycle, imparts unique conformational properties to molecules, making it a valuable scaffold in drug design. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen provides stability during synthetic transformations, while the secondary amine offers a reactive site for further functionalization. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Properties

The molecule consists of a central azetidine ring substituted at the 3-position with a methylamino group. The nitrogen atom of the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group.

chemical_structure Chemical Structure of this compound cluster_azetidine cluster_boc cluster_methylamino N1 C2 N1->C2 C_boc C=O N1->C_boc C3 C2->C3 C4 C3->C4 NH NH C3->NH C4->N1 O_boc O C_boc->O_boc C_tert C(CH3)3 O_boc->C_tert CH3 CH3 NH->CH3

Figure 1: Chemical Structure Diagram

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 454703-20-9
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance Solid
Storage Class 6.1C - Combustible, acute toxic Cat. 3
InChI Key CHRBSEYIEDTNSC-UHFFFAOYSA-N
SMILES String N1(CC(C1)NC)C(=O)OC(C)(C)C

Synthesis and Workflow

The synthesis of this compound typically starts from a commercially available precursor, such as 1-Boc-3-azetidinone. A common and efficient method is reductive amination, which involves the reaction of the ketone with methylamine to form an intermediate imine, followed by reduction to the desired secondary amine.

synthesis_workflow start 1-Boc-3-azetidinone (Precursor) intermediate Imine Intermediate start->intermediate Reaction reagent1 Methylamine (CH3NH2) reagent1->intermediate product Tert-butyl 3-(methylamino) azetidine-1-carboxylate intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)3) reagent2->product

Figure 2: Proposed Synthesis Workflow

Experimental Protocols

While a specific protocol for the title compound is not detailed in the provided search results, methodologies for the synthesis of key precursors and related structures are available. These protocols are foundational for chemists working with azetidine scaffolds.

Protocol 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (V-5) [1] This protocol describes the oxidation of the corresponding alcohol to the ketone, a key starting material.

  • Preparation: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL).

  • Addition of Reagents: Cool the solution to between -15°C and 5°C. Slowly add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Oxidation: Add a pre-mixed aqueous solution of potassium bicarbonate (KHCO₃, 104 g) and sodium hypochlorite (NaClO, 86 g of 12% solution) in water (389 mL).

  • Reaction: Stir the mixture for 30 minutes, maintaining the temperature.

  • Work-up: After the reaction is complete, proceed with standard aqueous work-up and extraction to isolate the product.

Protocol 2: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate [2] This procedure details a Swern oxidation to produce the aldehyde derivative.

  • Activator Preparation: Add oxalyl chloride (4.28 mL, 49.8 mmol) to a solution of dimethylsulfoxide (DMSO, 0.71 mL, 9.96 mmol) in dichloromethane (DCM, 5 mL) at -78°C. Stir for 15 minutes.

  • Alcohol Addition: Add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) to the mixture.

  • Base Addition: Immediately add triethylamine (2.1 mL, 14.75 mmol).

  • Warming and Quenching: Allow the reaction to warm to room temperature, then dilute with DCM (30 mL).

  • Extraction and Purification: Wash the reaction solution with water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Applications in Research and Development

This compound is a versatile intermediate with significant utility in pharmaceutical and chemical research. Its unique structure is leveraged to create novel molecules with specific biological activities.

applications_diagram center_node Tert-butyl 3-(methylamino) azetidine-1-carboxylate app1 Pharmaceutical Development (Neurological Disorders) center_node->app1 app2 Organic Synthesis (Complex Molecule Construction) center_node->app2 app3 Biochemical Research (Enzyme Inhibition, Receptor Binding) center_node->app3 app4 Material Science (Specialty Polymers) center_node->app4 app5 Protein Degrader Building Blocks center_node->app5

Figure 3: Key Application Areas
  • Pharmaceutical Development: The compound is a key intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[3] The azetidine scaffold can introduce favorable pharmacokinetic properties.

  • Organic Synthesis: It serves as a versatile building block for constructing more complex molecules, valued by medicinal chemists for creating novel therapeutic agents.[3]

  • Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding, which helps in understanding biochemical pathways.[3]

  • Protein Degrader Building Blocks: This compound is classified as a building block for protein degraders, a modern therapeutic modality.[4]

  • Material Science and Agrochemicals: Beyond pharmaceuticals, it has applications in developing new polymers and in the synthesis of agrochemicals.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as acutely toxic if swallowed.

Table 2: GHS Safety Information

IdentifierInformationReference
Pictogram GHS06 (Skull and crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.
Precautionary Stmts. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]

Handling Recommendations:

  • Avoid all personal contact, including inhalation.[5]

  • Use in a well-ventilated area.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6]

  • Keep containers securely sealed when not in use.[5]

  • Store in a dry, dark, and low-temperature environment.[6]

Spectroscopic Data

While full spectra are not available in the search results, characterization of related azetidine compounds consistently relies on standard analytical techniques. For a compound like this compound, identity and purity would be confirmed using methods such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including signals for the azetidine ring protons, the methyl group, and the tert-butyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.[7][8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify functional groups, such as the C=O of the carbamate.[8]

Researchers purchasing this compound should expect a Certificate of Analysis (CoA) from the supplier, which would include data from these analytical methods to verify the structure and purity.

References

Technical Guide: Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a synthetically versatile bifunctional molecule, featuring a reactive secondary amine and a Boc-protected ring nitrogen within a strained azetidine scaffold. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis. Its incorporation into larger molecules can impart desirable physicochemical properties, such as improved solubility and metabolic stability, while providing a key vector for further chemical modification. This document provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its applications as a key intermediate in the development of therapeutic agents.

It is crucial to distinguish this compound, CAS 454703-20-9 , with the molecular formula C₉H₁₈N₂O₂ , from a structurally similar compound, tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS 1049730-81-5; C₁₀H₂₀N₂O₂). The latter contains an additional methylene spacer, which significantly alters its molecular weight and reactivity. This guide focuses exclusively on the former.

Physicochemical and Safety Data

The key quantitative data for this compound are summarized below. This compound is commercially available from various suppliers, typically with a purity of 97% or greater.

PropertyValueReference(s)
Molecular Weight 186.25 g/mol [1][2]
Molecular Formula C₉H₁₈N₂O₂[1][2]
CAS Number 454703-20-9[1][2]
Appearance Colorless liquid or solid[1]
Boiling Point 249 °C[3]
Density 1.04 g/cm³[3]
Flash Point 105 °C[3]
Topological Polar Surface Area (TPSA) 41.57 Ų[4]
logP (calculated) 0.8251[4]
Storage Conditions 0-8 °C, under inert atmosphere[1]

Safety Information:

Hazard StatementGHS PictogramPrecautionary Statement
H301: Toxic if swallowed
alt text
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Synthetic Protocols

While specific, detailed synthesis protocols are often proprietary, a representative experimental procedure can be derived from general methods for the synthesis of substituted azetidines. A common and effective route is the reductive amination of a ketone precursor.

Representative Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate

  • Methylamine (solution in THF or water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM, add methylamine solution (1.2-1.5 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification A tert-butyl 3-oxoazetidine-1-carboxylate C Imine Formation (DCM, Acetic Acid) A->C B Methylamine B->C D Reduction (NaBH(OAc)₃) C->D E Aqueous Quench (NaHCO₃) D->E F Extraction & Drying E->F G Column Chromatography F->G H Final Product: This compound G->H

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. Its utility stems from its ability to introduce the methylamino-azetidine moiety into a target molecule. This scaffold is found in numerous compounds investigated for various therapeutic areas.

The primary role of this molecule is as a versatile chemical building block. The Boc-protected nitrogen allows for selective reactions at the secondary methylamino group. Subsequently, the Boc group can be removed under acidic conditions to reveal the parent azetidine nitrogen, enabling further functionalization. This dual reactivity is highly valuable in multi-step synthetic campaigns.

G A tert-butyl 3-(methylamino)azetidine-1-carboxylate B Reaction at Secondary Amine (e.g., Acylation, Alkylation) A->B C Boc-Protected Intermediate B->C D Boc Deprotection (e.g., TFA, HCl) C->D E Reaction at Ring Nitrogen (e.g., Sulfonylation, Reductive Amination) D->E F Biologically Active Molecule (e.g., Enzyme Inhibitor, Receptor Ligand) E->F

Caption: Role as a versatile building block in multi-step synthesis.

Known applications include:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel drugs targeting neurological disorders and for anti-cancer drug discovery.[1]

  • Organic Synthesis: It is widely employed as a building block for constructing more complex molecules.[1]

  • Biochemical Research: It is used to synthesize derivatives for studying protein interactions and enzyme functions.[1]

  • Materials Science: The azetidine core can be incorporated into polymers and coatings to enhance properties like durability.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-3-(methylamino)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic route to 1-Boc-3-(methylamino)azetidine, a valuable building block in pharmaceutical research and drug development. The synthesis is a two-step process commencing with the oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone, followed by a reductive amination to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Core Synthesis Pathway

The primary synthetic route involves two key transformations:

  • Oxidation: The commercially available starting material, 1-Boc-3-hydroxyazetidine, is oxidized to the key intermediate, 1-Boc-3-azetidinone. Several oxidation protocols are effective, including Swern oxidation and the use of Dess-Martin periodinane.

  • Reductive Amination: The ketone functional group of 1-Boc-3-azetidinone is converted to the corresponding secondary amine through a reaction with methylamine in the presence of a reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent commonly employed for this transformation.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-azetidinone

The oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone is a critical step. The Swern oxidation is a widely used and effective method.

Protocol: Swern Oxidation

A solution of oxalyl chloride in an anhydrous solvent is cooled, followed by the addition of dimethyl sulfoxide (DMSO). The alcohol, 1-Boc-3-hydroxyazetidine, is then added, and the reaction is completed by the addition of a hindered base such as triethylamine.

  • Materials:

    • 1-Boc-3-hydroxyazetidine

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.

    • A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

    • A solution of 1-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous dichloromethane is added dropwise, ensuring the internal temperature remains below -60 °C. The reaction mixture is stirred for 45 minutes at -78 °C.

    • Triethylamine (5.0 equivalents) is added to the reaction mixture, and it is allowed to warm to room temperature.

    • The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • Purification is achieved by flash column chromatography on silica gel.

ParameterValueReference
Starting Material 1-Boc-3-hydroxyazetidine[1]
Key Reagents Oxalyl chloride, DMSO, Triethylamine[1][2]
Solvent Dichloromethane[1]
Temperature -78 °C to room temperature[1]
Reaction Time Approximately 2-3 hours[3]
Yield 85.4%[4]
Step 2: Synthesis of 1-Boc-3-(methylamino)azetidine

The final step is the reductive amination of 1-Boc-3-azetidinone with methylamine hydrochloride using sodium triacetoxyborohydride.

Protocol: Reductive Amination

1-Boc-3-azetidinone is reacted with methylamine hydrochloride in the presence of a mild reducing agent, sodium triacetoxyborohydride. Acetic acid can be used as a catalyst.

  • Materials:

    • 1-Boc-3-azetidinone

    • Methylamine hydrochloride

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 1-Boc-3-azetidinone (1.0 equivalent) in 1,2-dichloroethane (0.2 M) is added methylamine hydrochloride (1.0-1.2 equivalents).

    • The reaction mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1 equivalents) can be added if necessary.[5]

    • Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture. The addition should be controlled to maintain the temperature below 30 °C.[5]

    • The reaction is stirred at room temperature for 2-24 hours and monitored by an appropriate technique (e.g., TLC or LC-MS).[5]

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford 1-Boc-3-(methylamino)azetidine.

ParameterValueReference
Starting Material 1-Boc-3-azetidinone[5]
Key Reagents Methylamine hydrochloride, Sodium triacetoxyborohydride[5][6]
Solvent 1,2-Dichloroethane or Dichloromethane[5]
Temperature Room Temperature[5]
Reaction Time 2-24 hours[5]
Yield Not specified for methylamine, but a similar reaction with dimethylamine hydrochloride yielded 77%.[6]

Visualizations

Logical Workflow of the Synthesis

Synthesis_Workflow Start 1-Boc-3-hydroxyazetidine Intermediate 1-Boc-3-azetidinone Start->Intermediate Swern Oxidation Product 1-Boc-3-(methylamino)azetidine Intermediate->Product Reductive Amination (Methylamine, NaBH(OAc)₃)

Caption: Overall synthetic workflow for 1-Boc-3-(methylamino)azetidine.

Signaling Pathway of the Reductive Amination

Reductive_Amination_Pathway Ketone 1-Boc-3-azetidinone Iminium Iminium Ion Intermediate Ketone->Iminium + Methylamine - H₂O Amine Methylamine FinalProduct 1-Boc-3-(methylamino)azetidine Iminium->FinalProduct Reduction ReducingAgent NaBH(OAc)₃

References

Spectroscopic and Synthetic Profile of tert-butyl 3-(methylamino)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of directly published spectra for this specific compound, this guide combines data from commercial supplier information, spectral data of closely related analogs, and established chemical principles to offer a robust predictive and practical framework for researchers.

Chemical Identity and Properties

This compound, also known as 1-Boc-3-(methylamino)azetidine, is a stable, synthetically versatile azetidine derivative.

PropertyValue
CAS Number 454703-20-9[1][2][3]
Molecular Formula C₉H₁₈N₂O₂[1][2][3]
Molecular Weight 186.25 g/mol [1][2][3]
Appearance Colorless liquid or solid[1]
Synonyms 1-Boc-3-(methylamino)azetidine, 1-tert-Butoxycarbonyl-3-(methylamino)azetidine[1][2]

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy

The expected proton NMR spectrum would be characterized by signals corresponding to the tert-butyl protecting group, the methylamino group, and the azetidine ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.2m2HAzetidine CH₂ (adjacent to N-Boc)
~ 3.6 - 3.8m2HAzetidine CH₂ (adjacent to N-Boc)
~ 3.3 - 3.5m1HAzetidine CH
~ 2.4s3HN-CH₃
~ 1.8 - 2.2br s1HN-H
1.45s9HC(CH₃)₃ (Boc)
¹³C NMR Spectroscopy

The 13C NMR spectrum is expected to show distinct signals for the carbonyl and quaternary carbons of the Boc group, the carbons of the azetidine ring, and the methyl carbon.

Chemical Shift (δ, ppm)Assignment
~ 156C=O (Boc)
~ 79C(CH₃)₃ (Boc)
~ 58Azetidine CH₂ (adjacent to N-Boc)
~ 50Azetidine CH
~ 34N-CH₃
~ 28C(CH₃)₃ (Boc)
Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺.

m/zIon
187.14[M+H]⁺
131.09[M - C₄H₈O]⁺ (loss of isobutylene from Boc)
87.08[M - C₅H₉O₂]⁺ (loss of Boc group)
Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, broadN-H stretch (secondary amine)
~ 2975, 2870StrongC-H stretch (aliphatic)
~ 1690 - 1700StrongC=O stretch (carbamate)[5]
~ 1365, 1390MediumC-H bend (tert-butyl)
~ 1160StrongC-O stretch (carbamate)

Experimental Protocols

A plausible synthesis for this compound involves the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine.

Synthesis via Reductive Amination

This common method for forming secondary amines provides a direct route to the target compound.

G A tert-butyl 3-oxoazetidine-1-carboxylate C Intermediate Imine/Enamine A->C B Methylamine B->C E This compound C->E D Sodium triacetoxyborohydride (Reducing Agent) D->E Reduction

Fig. 1: Reductive amination workflow.

Protocol:

  • Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a solution of methylamine (1.1 equivalents, e.g., as a solution in THF or water).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. The azetidine scaffold is a desirable feature in drug design as it can impart favorable physicochemical properties such as improved solubility and metabolic stability.

G A This compound B Deprotection (e.g., TFA) A->B C 3-(Methylamino)azetidine B->C D Coupling with Carboxylic Acids, Sulfonyl Chlorides, etc. C->D E Diverse Biologically Active Molecules D->E

Fig. 2: Synthetic utility workflow.

The secondary amine of the title compound allows for further functionalization, while the Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the other secondary amine for subsequent chemical transformations. This dual functionality makes it a versatile intermediate for creating libraries of compounds for screening in drug discovery programs.

References

In-Depth Technical Guide: Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its NMR data, a plausible synthetic protocol, and a visualization of its synthesis, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) Data

It is crucial to note that the following data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C(CH₃)₃ (Boc)~1.45s-
NHbroad s-
CH₂ (azetidine)~3.8 - 4.2m-
CH (azetidine)~3.3 - 3.6m-
N-CH₃~2.4s-
CH₂ (azetidine)~3.0 - 3.3m-
Table 2: Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm)
C (CH₃)₃ (Boc)~28.5
C (CH₃)₃ (Boc)~80.0
C =O (Boc)~156.0
C H₂ (azetidine)~55 - 60
C H (azetidine)~50 - 55
N-C H₃~34.0

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine.[4]

Synthesis of this compound via Reductive Amination

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (if using methylamine hydrochloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in dichloromethane or 1,2-dichloroethane, add methylamine (1.1-1.5 equivalents). If using methylamine hydrochloride, add a base such as triethylamine (1.1-1.5 equivalents) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete (usually 2-12 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

NMR Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tube

Procedure:

  • Weigh the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a spectrometer with a frequency of 400 MHz or higher.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound from tert-butyl 3-oxoazetidine-1-carboxylate via reductive amination.

SynthesisWorkflow start tert-Butyl 3-oxoazetidine-1-carboxylate product This compound start->product Reductive Amination reagent1 Methylamine (CH3NH2) reagent1->product reagent2 Sodium Triacetoxyborohydride (NaBH(OAc)3) reagent2->product

Caption: Synthetic workflow for this compound.

References

Commercial Availability and Synthetic Utility of tert-Butyl 3-(Methylamino)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic applications of tert-butyl 3-(methylamino)azetidine-1-carboxylate (CAS: 454703-20-9). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery due to its unique structural features, which can impart desirable physicochemical properties to novel therapeutic agents.

Physicochemical Properties

PropertyValue
CAS Number 454703-20-9
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol [1][2]
IUPAC Name This compound[3]
Synonyms 1-Boc-3-(methylamino)azetidine, 1-tert-Butoxycarbonyl-3-(methylamino)azetidine[1][4]
Appearance Colorless liquid[1]
Purity ≥97% to ≥99% (GC)[1][3]
Storage Conditions 0-8 °C[1]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors and their offerings. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable Quantities
AChemBlockA-41997%Inquire
Sigma-AldrichVBP00060-1GAldrichCPR1 g[2]
Chem-Impex-≥ 99% (GC)Inquire[1]
ChemSceneCS-W005439≥97%Inquire[4]
BLDpharm--Inquire

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). This reaction is a robust and widely used method for the formation of carbon-nitrogen bonds.

Experimental Protocol: Reductive Amination of N-Boc-3-azetidinone with Methylamine

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.[5]

Materials:

  • N-Boc-3-azetidinone

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 equivalent) in 1,2-dichloroethane (DCE) at a concentration of 0.2 M, add methylamine (1.0-1.2 equivalents).

  • Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 30 °C as it can be exothermic.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery

Azetidine derivatives are valuable building blocks in the design of novel therapeutic agents. Their incorporation into drug candidates can lead to improved metabolic stability, solubility, and target-binding affinity. One notable application of azetidine-containing compounds is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases such as rheumatoid arthritis.[6] this compound serves as a key intermediate in the synthesis of these complex molecules.

G cluster_0 Synthesis of Key Intermediate cluster_1 Drug Synthesis Workflow A tert-Butyl 3-oxoazetidine-1-carboxylate C tert-Butyl 3-(methylamino)azetidine-1-carboxylate (Target Building Block) A->C Reductive Amination (NaBH(OAc)₃) B Methylamine B->C E Multi-step Synthesis C->E D Coupling Partner D->E F JAK Inhibitor (e.g., Baricitinib analogue) E->F Final Product

Figure 1. Synthetic workflow illustrating the use of this compound as a key building block in the synthesis of a Janus kinase (JAK) inhibitor.

The provided DOT script visualizes the logical flow from the synthesis of the target building block, this compound, to its incorporation into a more complex drug molecule, highlighting its role as a crucial intermediate in the drug discovery and development process.

References

A Technical Guide to Tert-butyl 3-(methylamino)azetidine-1-carboxylate and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of metabolic stability and structural rigidity, making it a valuable component in the design of novel therapeutics.[1][2] Among the various functionalized azetidines, tert-butyl 3-(methylamino)azetidine-1-carboxylate serves as a critical intermediate and a versatile building block for constructing complex, biologically active molecules. This technical guide offers an in-depth exploration of its synthesis, properties, and applications, complete with detailed experimental protocols and structured data for drug development professionals.

Core Compound Properties

This compound is characterized by the presence of a Boc-protecting group on the ring nitrogen, which stabilizes the molecule for further synthetic transformations, and a methylamino group at the 3-position, which provides a key vector for derivatization.

PropertyValueReference
CAS Number 454703-20-9[3][4]
Molecular Formula C₉H₁₈N₂O₂[4][5]
Molecular Weight 186.25 g/mol [4][5]
Physical Form Solid[4]
InChI Key CHRBSEYIEDTNSC-UHFFFAOYSA-N[4]

Synthesis of Azetidine Derivatives

The construction of the strained azetidine ring has historically been a synthetic challenge. However, modern organic chemistry offers a diverse toolkit for their synthesis and functionalization.

General Synthetic Strategies

Key strategies for synthesizing the azetidine core and its derivatives include:

  • Intramolecular Cyclization: This is a common method involving the formation of a C-N bond. Advanced techniques include the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds, which allows for the direct conversion of a C-H bond into the C-N bond required to form the azetidine ring.[1][6]

  • [2+2] Cycloadditions: Photocycloadditions between imines and alkenes can directly form the four-membered ring, offering a convergent approach to the azetidine core.[7][8]

  • Ring Contraction/Expansion: Methods such as the ring contraction of five-membered heterocycles (e.g., N-sulfonylpyrrolidinones) or the expansion of three-membered rings (aziridines) provide alternative routes.[6][7]

  • Functionalization of Pre-formed Rings: Starting with a commercially available azetidine precursor, such as 1-Boc-3-azetidinone, allows for extensive functionalization at the 3-position. This is one of the most versatile methods for generating diverse derivatives.

A general workflow for the functionalization of a pre-formed azetidine ring is depicted below. This process often starts with a ketone, which is converted to an alkene via a Wittig or Horner-Wadsworth-Emmons reaction, followed by an aza-Michael addition to introduce a new substituent at the 3-position.

G A 1-Boc-3-azetidinone C tert-Butyl 3-ylideneazetidine-1-carboxylate (Alkene Intermediate) A->C Wittig / HWE Reaction B Horner-Wadsworth-Emmons Reagent (e.g., Phosphonate Ester) B->A F Target 3-Substituted Azetidine Derivative C->F Conjugate Addition D Nucleophile (R-NH₂) DBU Catalyst E Aza-Michael Addition D->E E->C

Caption: General workflow for synthesis of 3-substituted azetidines.

Applications in Drug Discovery

The unique structural features of azetidine derivatives make them valuable scaffolds in the development of novel therapeutics across various disease areas.[2] Their rigid structure can help lock a molecule into a desired conformation for optimal binding to a biological target.

Key Therapeutic Areas
  • Oncology: Azetidine derivatives serve as crucial building blocks for compounds exhibiting anticancer properties. They are used to synthesize molecules that can interact with biological targets involved in cancer progression.[9]

  • Neurological Disorders: Derivatives have been explored for their potential in treating neurological disorders. For example, they are used as intermediates in the synthesis of drugs targeting neurological pathways and have been investigated as sphingosine-1-phosphate (S1P) receptor agonists, which are promising for treating multiple sclerosis.[9][10]

  • Antimicrobial Agents: Preliminary research indicates that certain derivatives possess antimicrobial properties, making them candidates for the development of new drugs to combat infections.[9]

The role of these compounds as versatile building blocks in a typical drug discovery pipeline is outlined in the diagram below.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization A Core Building Block (tert-butyl 3-(methylamino) azetidine-1-carboxylate) B Parallel Synthesis & Functionalization A->B C Compound Library of Novel Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using azetidine building blocks.
Data on Selected Derivatives

The following table summarizes key information for the parent compound and several related derivatives that serve as important intermediates or showcase the scaffold's versatility.

Compound NameSubstituent(s) at C3Molecular Weight ( g/mol )CAS NumberKey Applications/Notes
tert-Butyl 3-aminoazetidine-1-carboxylateAmino172.23193269-78-2Versatile intermediate for further functionalization.
tert-Butyl 3-amino-3-methylazetidine-1-carboxylateAmino, Methyl186.251158758-77-0Introduces a quaternary center, altering conformation.[11]
tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylateAmino, Cyano~185.241254120-12-1Intermediate for nitriles and amines; building block for anticancer agents.[9]
tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate(Methylamino)methyl200.28 (approx.)N/AIntermediate for drugs targeting neurological disorders.[10]
tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylateHydroxymethyl, Methylamino216.281936680-39-5Hydroxymethyl group enhances solubility and provides a site for further reaction.[12]
tert-Butyl 3-formylazetidine-1-carboxylateFormyl (Aldehyde)185.22253177-69-4Key precursor for reductive amination to introduce diverse amine side chains.[13]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of these building blocks. The following are representative protocols for the synthesis of key azetidine intermediates.

Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (Horner-Wadsworth-Emmons Reaction)

This procedure describes the synthesis of an α,β-unsaturated ester intermediate, which is a versatile substrate for conjugate additions.[14]

  • Reagents & Equipment:

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl 2-(dimethoxyphosphoryl)acetate

    • 1-Boc-3-azetidinone

    • Dry Tetrahydrofuran (THF)

    • Standard laboratory glassware under an inert atmosphere

  • Procedure:

    • Suspend NaH (3.12 g, 78 mmol) in dry THF (250 mL) in a flask under an inert atmosphere.

    • To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.

    • Continue stirring for 1 hour.

    • Quench the reaction by the careful addition of water (250 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue via flash chromatography to obtain the title compound.

Protocol 2: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate (Swern Oxidation)

This protocol details the oxidation of a primary alcohol to an aldehyde, a crucial functional group for further derivatization via methods like reductive amination.[13]

  • Reagents & Equipment:

    • Oxalyl chloride

    • Dimethylsulfoxide (DMSO)

    • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Low-temperature reaction setup (-78 °C)

  • Procedure:

    • Prepare a solution of oxalyl chloride (4.28 mL, 49.8 mmol) in DCM (5 mL) and cool it to -78 °C.

    • Slowly add DMSO (0.71 mL, 9.96 mmol) dropwise to the stirred solution.

    • Continue stirring at -78 °C for 15 minutes.

    • Add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) to the mixture.

    • Immediately add triethylamine (2.1 mL, 14.75 mmol).

    • Allow the reaction system to gradually warm to room temperature.

    • Dilute the mixture with DCM (30 mL) and wash with water.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., heptane/ethyl acetate gradient) to yield tert-butyl 3-formylazetidine-1-carboxylate (0.19 g, 27% yield).[13]

Protocol 3: General Procedure for Aza-Michael Addition to an Azetidine Intermediate

This procedure demonstrates how to add an N-heterocycle to the alkene intermediate prepared in Protocol 1 to generate a 3,3-disubstituted azetidine.[14]

  • Reagents & Equipment:

    • tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (from Protocol 1)

    • Desired N-heterocyclic compound (e.g., pyrrolidine, azetidine hydrochloride)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve the N-heterocyclic compound (5.2 mmol), DBU (0.79 g, 5.2 mmol), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) in acetonitrile (3.6 mL).

    • Stir the mixture at 65 °C for 4–16 hours (monitor by LC/MS for completion).

    • Quench the reaction by adding water (15 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting residue by flash chromatography to obtain the desired product.[14]

References

The Azetidine Scaffold: A Privileged Structure in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural properties and the diverse biological activities exhibited by its derivatives. The inherent ring strain of the azetidine moiety imparts a degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the biological activities of azetidine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the evaluation of these activities are provided, along with quantitative data and visualizations of key signaling pathways to aid researchers in the exploration and development of novel azetidine-based therapeutics.

Anticancer Activity of Azetidine Derivatives

Azetidine-containing compounds have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and inhibitory effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of critical signaling pathways and the disruption of cellular machinery essential for tumor growth and proliferation.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various azetidine derivatives against different cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50).

Table 1: Anticancer Activity of Azetidin-2-one Derivatives

Compound/DerivativeCancer Cell Line(s)EndpointIC50/EC50 (µM)Putative Mechanism of ActionReference(s)
Azetidin-2-one derivative (Compound 6)SiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption
B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption
1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l)MCF-7 (Breast Cancer)Antiproliferative0.01Tubulin polymerization inhibition[1]
HT-29 (Colon Cancer)Antiproliferative0.003Tubulin polymerization inhibition[1]
Azetidine derivative 8aHepG2 (Hepatocellular Carcinoma)Cytotoxicity13.5 (µg/ml)Not specified[2]
MCF-7 (Breast Cancer)Cytotoxicity10 (µg/ml)Not specified[2]
Azetidine derivative 8bHepG2 (Hepatocellular Carcinoma)Cytotoxicity32.5 (µg/ml)Not specified[2]
MCF-7 (Breast Cancer)Cytotoxicity25.9 (µg/ml)Not specified[2]
Azetidine derivative AZ-02MCF-7 (Breast Cancer)Cytotoxicity8.7Not specified[3]
HCT-116 (Colon Cancer)Cytotoxicity12.1Not specified[3]

Table 2: Anticancer Activity of STAT3 Inhibiting Azetidine Derivatives

Compound/DerivativeCancer Cell Line(s)EndpointIC50/EC50 (µM)Putative Mechanism of ActionReference(s)
H172 (9f)Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3[4]
H182Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3[4]

Antimicrobial Activity of Azetidine Derivatives

The azetidine scaffold is a core component of many β-lactam antibiotics. Beyond this well-established class, other azetidine derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected azetidine derivatives, presenting the minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms.

Table 3: In Vitro Antimicrobial Activity of Azetidine Derivatives

Compound/DerivativeBacterial/Fungal StrainActivity (MIC in µg/mL)Reference(s)
Azetidine derivative 5aStaphylococcus aureus25[5][6]
Azetidine derivative 5bStaphylococcus aureus25[5][6]
Bacillus pumilus25[5][6]
Azetidine derivative 5gStaphylococcus aureus25[5][6]
Bacillus pumilus25[5][6]
Azetidine derivative 6iMethicillin-sensitive Staphylococcus aureus0.25–16.00[7]
Methicillin-resistant S. aureus (MRSA)0.25–16.00[7]
Escherichia coli ATCC 352180.25–16.00[7]
Azetidine derivative 27Escherichia coli11.7[8]
Pseudomonas aeruginosa11.7[8]
Staphylococcus aureus23.4[8]
Azetidine derivative 30Escherichia coli23.4 - 46.9[8]
Pseudomonas aeruginosa23.4 - 46.9[8]
Staphylococcus aureus46.9[8]

Signaling Pathways Modulated by Azetidine Compounds

Azetidine derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Two such pathways are the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell growth and survival, and its constitutive activation is a hallmark of many cancers.[9] Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[4]

STAT3_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Nuclear Translocation Target_Genes Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Target_Genes 6. Gene Transcription Azetidine Azetidine Inhibitor Azetidine->STAT3_inactive Inhibition

Caption: STAT3 Signaling Pathway and Inhibition by Azetidine Compounds.

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer development.[10][11][12]

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK 1. Activation MKK MKK3/6 MAPKKK->MKK 2. Phosphorylation p38 p38 MAPK MKK->p38 3. Phosphorylation Downstream Downstream Effectors (e.g., MK2, ATF-2) p38->Downstream 4. Phosphorylation Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response Azetidine_p38 Potential Azetidine Inhibition Azetidine_p38->p38 Inhibition

Caption: p38 MAPK Signaling Pathway and Potential Inhibition by Azetidine Compounds.

Experimental Protocols

Standardized experimental protocols are crucial for the consistent and reliable evaluation of the biological activities of novel azetidine compounds.

General Workflow for In Vitro Evaluation of Azetidine Derivatives

experimental_workflow Synthesis Synthesis of Azetidine Derivatives Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Assays Secondary Assays (e.g., Antimicrobial, Anti-inflammatory) Hit_ID->Secondary_Assays Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Secondary_Assays->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for the in vitro evaluation of azetidine derivatives.

Synthesis of Azetidin-2-one Derivatives from Schiff Bases

A common method for the synthesis of the azetidin-2-one (β-lactam) ring involves the cycloaddition of a Schiff base with an acetyl chloride derivative.[6]

Protocol:

  • Schiff Base Formation: React an appropriate aromatic aldehyde with an aromatic amine in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid. Reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to obtain the Schiff base precipitate, which can be filtered and recrystallized.

  • Cycloaddition: Dissolve the synthesized Schiff base in a dry aprotic solvent (e.g., dioxane or DMF).

  • Add a tertiary amine base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated triethylamine hydrochloride is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired azetidin-2-one derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[9][17][18]

Protocol:

  • Media Preparation and Inoculation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates. Allow the agar to solidify. Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound and Control Application: Add a defined volume (e.g., 50-100 µL) of the dissolved azetidine compound at a specific concentration into the wells. Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of compounds on the assembly of microtubules from purified tubulin.[2][11][16][19]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

  • Compound Addition: Add the azetidine compounds at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C in a fluorescence plate reader.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time (e.g., excitation at 360 nm, emission at 420 nm).

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the percentage of inhibition or enhancement of tubulin polymerization relative to the control.

Apoptosis Assessment: Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[3][10][15][20][21]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the azetidine compounds as described for the MTT assay.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Caspase-3 Activity Measurement: Incubate the cell lysate (containing 50-200 µg of protein) with a caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) chromophore at 400-405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

In Vivo Anticancer Efficacy: Human Tumor Xenograft Model

Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer drugs.[5][17][18]

Protocol:

  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID mice) for at least one week before the experiment under specific pathogen-free conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the azetidine compound via a suitable route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.

This technical guide provides a foundational resource for the investigation of the biological activities of azetidine compounds. The presented data, protocols, and pathway visualizations are intended to facilitate the design and execution of further research in this promising area of drug discovery.

References

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has carved a significant niche in medicinal chemistry, transitioning from a synthetic curiosity to a validated "privileged scaffold."[1][2] Its inherent ring strain, which lies between that of the highly reactive aziridine and the more stable pyrrolidine, endows it with a unique combination of chemical reactivity and metabolic stability.[2][3] This, coupled with its distinct three-dimensional geometry and ability to introduce polarity, allows for the exploration of novel chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5][6] Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and effects on the central nervous system.[7][8] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of azetidine-containing compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: Unique Properties of the Azetidine Scaffold

The utility of the azetidine scaffold in drug design stems from its unique structural and physicochemical properties. Unlike flat aromatic rings, the puckered four-membered ring provides specific three-dimensional exit vectors for substituents, which can lead to improved binding affinity and selectivity for biological targets.[6] This non-planar structure contributes to an increased fraction of sp³ carbons in drug candidates, a feature often associated with higher clinical success rates.

Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance aqueous solubility.[6] The ring's conformational rigidity also reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.[5] The difficulty in synthesizing these strained rings historically limited their use, but recent advancements have made them more accessible for library synthesis and drug discovery programs.[2][7][9] Consequently, azetidines are now widely recognized as valuable building blocks and are present in approved drugs such as the MEK1/2 inhibitor cobimetinib and the calcium channel blocker azelnidipine.[3][10]

Synthesis of Azetidine Scaffolds

Accessing enantioenriched azetidines was historically a challenge that limited their broader application.[11][12] However, significant progress has been made in their synthesis. Common strategies include intramolecular cyclization reactions, ring contractions, and cycloadditions.[3] A notable method involves the preparation of 2-cyano azetidines from readily available β-amino alcohols.[11][12] This approach allows for the synthesis of densely functionalized azetidine cores that can be further diversified to create libraries of fused, bridged, and spirocyclic ring systems for screening.[11][12][13]

Below is a generalized workflow for the synthesis and diversification of azetidine-based scaffolds.

G cluster_synthesis Core Synthesis cluster_diversification Scaffold Diversification cluster_library Library Generation A β-Amino Alcohols B N-Alkylation & Protection A->B C Chloride Formation B->C D Intramolecular Cyclization (e.g., with LiHMDS) C->D E Trisubstituted Azetidine Core (e.g., 2-cyanoazetidine) D->E F Functional Group Manipulation (e.g., Nitrile Reduction) E->F G Fused Scaffolds F->G H Bridged Scaffolds F->H I Spirocyclic Scaffolds F->I J Solid-Phase Synthesis I->J K Diverse Compound Library (e.g., for CNS applications) J->K

Generalized workflow for azetidine scaffold synthesis and diversification.[11][12]

Therapeutic Applications and Structure-Activity Relationships (SAR)

Inhibitors of GABA Transporters (GATs)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its signal. Inhibiting GATs increases GABAergic tone and is a therapeutic strategy for epilepsy and other neurological disorders. Azetidine-based compounds have been developed as conformationally constrained analogs of GABA, leading to potent GAT inhibitors.[1]

G cluster_synapse GABAergic Synapse cluster_cleft Synaptic Cleft PRE Presynaptic Neuron GABA GABA PRE->GABA Release POST Postsynaptic Neuron GAT GABA Transporter (GAT-1) GABA->GAT Reuptake RECEPTOR GABA Receptor GABA->RECEPTOR Binding GAT->PRE RECEPTOR->POST Inhibitory Signal AZE Azetidine GAT Inhibitor AZE->GAT Inhibition

Mechanism of azetidine-based GABA transporter (GAT) inhibitors.[1]

Structure-Activity Relationship (SAR): SAR studies on azetidine-based GAT inhibitors have revealed key insights:[1][14]

  • Position 2 Substitution : Azetidin-2-ylacetic acid derivatives with bulky, lipophilic groups, such as a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl moiety, exhibit high potency for GAT-1.[1][14]

  • Position 3 Substitution : Derivatives with a carboxylic acid at the 3-position have also been explored, with some showing moderate affinity for GAT-1 and GAT-3.[14]

  • N-Substitution : N-alkylation with lipophilic residues on azetidine-3-carboxylic acid analogs can modulate potency and selectivity between GAT subtypes.[14]

Quantitative Data for Azetidine-Based GAT-1 Inhibitors

Compound IDR Group on Azetidine-2-ylacetic acidTargetIC₅₀ (µM)Reference
1 4,4-diphenylbutenylGAT-12.83 ± 0.67[14]
2 4,4-bis(3-methyl-2-thienyl)butenylGAT-12.01 ± 0.77[14]

Experimental Protocol: [³H]-GABA Uptake Inhibition Assay [1][15]

  • Cell Culture: Human or rat GAT-1 expressing cells (e.g., HEK or CHO cells) are cultured in appropriate media and seeded into 96-well plates.

  • Assay Preparation: On the day of the assay, the cell culture medium is removed, and the cells are washed with a buffer solution (e.g., Hank's Balanced Salt Solution - HBSS).

  • Compound Incubation: A solution containing a fixed concentration of radiolabeled [³H]-GABA and varying concentrations of the test compounds (azetidine analogs) is added to the wells.

  • GABA Uptake: The plates are incubated for a specified time (e.g., 15 minutes) at room temperature to allow for GABA uptake by the transporters.

  • Termination: The uptake process is terminated by rapidly aspirating the solution and washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

  • Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GAT-1 inhibitor (e.g., tiagabine). The concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.[1]

Inhibitors of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[1] Aberrant or constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for anticancer drug development. Azetidine amides have emerged as potent small-molecule inhibitors of STAT3.[1][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RECEPTOR Cytokine Receptor JAK JAK RECEPTOR->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 DIMER p-STAT3 Dimer STAT3_active->DIMER Dimerization DNA DNA DIMER->DNA Nuclear Translocation AZE Azetidine Inhibitor AZE->DIMER Inhibits DNA Binding GENE Target Gene Transcription DNA->GENE CYTOKINE Cytokine CYTOKINE->RECEPTOR Binding

Inhibition of the STAT3 signaling pathway by azetidine amides.[1]

Structure-Activity Relationship (SAR): The development of azetidine-based STAT3 inhibitors was guided by optimizing a previous proline-based series.[1][16]

  • Core Scaffold: Replacing a proline linker with an (R)-azetidine-2-carboxamide core proved to be a critical modification, leading to a significant increase in potency.[1][16]

  • Substitutions: Modifications to the substituents on the amide nitrogen and associated aromatic ring systems were explored to enhance potency and cell permeability.[1]

  • Prodrugs: Ester prodrugs have been successfully used to improve cell permeability and cellular activity of these inhibitors.[1]

Quantitative Data for Azetidine-based STAT3 Inhibitors

Compound IDDescriptionTarget AssayIC₅₀ (µM)Reference
5a (R)-azetidine-2-carboxamide analogSTAT3 DNA-binding (EMSA)0.52 - 0.55[1][16]
5o 5-cyclohexyl-2-pyridinylmethyl analogSTAT3 DNA-binding (EMSA)0.38[1][16]
8i Benzo-fused N-heterocyclic analogSTAT3 DNA-binding (EMSA)0.34[16]
Antiviral Agents (HCMV Inhibitors)

Human Cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals. Azetidine-containing dipeptides have been investigated as inhibitors of HCMV replication. The rigid azetidine ring introduces a conformational constraint that is believed to be important for their antiviral activity.[1]

Structure-Activity Relationship (SAR): SAR studies on these dipeptide analogues have identified several structural features essential for anti-HCMV activity:[1]

  • N-Terminus: A benzyloxycarbonyl (Z) group at the N-terminus is crucial for activity.[1]

  • Azetidine Ring: The constrained four-membered ring is a key structural element.

Experimental Protocol: Plaque Reduction Assay [1] This assay is a standard method for determining the antiviral efficacy of a compound.

G A 1. Seed host cells (e.g., human fibroblasts) in multi-well plates B 2. Incubate to form a confluent monolayer A->B C 3. Infect cells with a known amount of HCMV B->C D 4. Add media containing varying concentrations of the test compound C->D E 5. Overlay with semi-solid medium (e.g., methylcellulose) to prevent viral spread D->E F 6. Incubate for several days to allow plaque formation E->F G 7. Fix and stain cells (e.g., with crystal violet) F->G H 8. Count plaques and calculate the EC₅₀ value G->H

Workflow for a standard antiviral plaque reduction assay.[1]
  • Cell Seeding: Host cells susceptible to HCMV (e.g., human foreskin fibroblasts) are seeded into multi-well plates and grown until they form a confluent monolayer.

  • Infection: The cell monolayer is infected with a standardized amount of HCMV for a set period (e.g., 1-2 hours).

  • Compound Treatment: The virus inoculum is removed, and the cells are washed. Growth medium containing serial dilutions of the azetidine test compound is then added. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Overlay: The cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, resulting in the formation of localized lesions known as plaques.

  • Incubation: Plates are incubated for 7-14 days to allow for plaque development.

  • Visualization: The cells are fixed (e.g., with 10% formalin) and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear zones where cells have been killed by the virus.

  • Data Analysis: The number of plaques in each well is counted. The EC₅₀ value, which is the compound concentration that reduces the number of plaques by 50% compared to the virus control, is calculated.[1]

Azetidine as a Proline Bioisostere

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Azetidine-2-carboxylic acid (AZE) is a potent non-proteinogenic amino acid that acts as a structural mimic of proline.[17][18] However, the smaller four-membered ring of AZE compared to proline's five-membered pyrrolidine ring can have profound biological consequences.

When present, AZE can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into proteins in place of proline during translation.[19][20] This misincorporation can lead to improperly folded proteins, triggering the Unfolded Protein Response (UPR) and inducing endoplasmic reticulum (ER) stress, which can ultimately lead to cell death.[17][19] This mechanism of toxicity is a critical consideration in the design and toxicological profiling of AZE-containing compounds.[19]

G cluster_process Protein Synthesis & Folding cluster_response Cellular Response PRO L-Proline TRNA Prolyl-tRNA Synthetase PRO->TRNA AZE Azetidine-2-carboxylic Acid (AZE) AZE->TRNA Misrecognition RIBOSOME Ribosome TRNA->RIBOSOME Translation PRO_PROTEIN Correctly Folded Protein RIBOSOME->PRO_PROTEIN AZE_PROTEIN Misfolded Protein (AZE incorporated) RIBOSOME->AZE_PROTEIN ER Endoplasmic Reticulum (ER) AZE_PROTEIN->ER Accumulation UPR Unfolded Protein Response (UPR) Activation ER->UPR ER Stress

Azetidine-2-carboxylic acid (AZE) as a toxic proline mimic.[17][19]

Conclusion

The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolkit. Its unique conformational and physicochemical properties offer distinct advantages for designing potent and selective modulators of diverse biological targets.[1] From CNS-acting agents to anticancer and antiviral compounds, the azetidine ring provides a rigid and polar framework that can enhance binding interactions, improve solubility, and offer novel intellectual property.[7][13] As synthetic methodologies continue to improve, allowing for more diverse and complex azetidine derivatives, the full potential of this privileged scaffold in future drug discovery and development is yet to be realized.[2]

References

Methodological & Application

The Azetidine Moiety: Application of Tert-butyl 3-(methylamino)azetidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The unique conformational constraints and physicochemical properties of the azetidine ring make it an attractive scaffold for the design of novel therapeutic agents. This four-membered nitrogen-containing heterocycle can impart improved metabolic stability, aqueous solubility, and three-dimensional diversity to drug candidates. This application note provides a comprehensive overview of the utility of this compound, with a focus on its role as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, baricitinib. Detailed experimental protocols for its synthesis and application in assessing target engagement are also presented.

Application in the Synthesis of JAK Inhibitors: The Case of Baricitinib

The 3-aminoazetidine scaffold is a cornerstone in the development of a number of kinase inhibitors. One of the most prominent examples is baricitinib, an oral, selective inhibitor of Janus kinase 1 (JAK1) and JAK2.[1] These enzymes are integral to the JAK-STAT signaling pathway, which is crucial for the transduction of signals from various cytokines and growth factors involved in inflammation and immune responses.[2] By inhibiting JAK1 and JAK2, baricitinib effectively dampens the inflammatory cascade, making it an effective treatment for autoimmune disorders such as rheumatoid arthritis.[1]

The synthesis of baricitinib utilizes a derivative of this compound, highlighting the importance of this building block in accessing this class of therapeutic agents.

Quantitative Data: In Vitro Inhibitory Activity of Baricitinib

The inhibitory potency of baricitinib against various JAK isoforms has been well-characterized. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)
JAK15.9
JAK25.7
TYK253
JAK3>400
Table 1: In vitro inhibitory activity of Baricitinib against Janus kinase isoforms.[1]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the cellular response to cytokines. The binding of a cytokine to its receptor on the cell surface triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity. Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 GeneTranscription Gene Transcription (Inflammation) DNA->GeneTranscription 6. Regulation

Caption: The JAK-STAT signaling pathway and the mechanism of action of Baricitinib.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The first step is a reductive amination to introduce the methylamino group.

Synthesis_Workflow Start tert-Butyl 3-oxoazetidine-1-carboxylate Reaction Reductive Amination Start->Reaction Reagents Methylamine Sodium Triacetoxyborohydride DCE Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 3-(methylamino)azetidine-1-carboxylate Purification->Product

Caption: Workflow for the synthesis of the target building block.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) (to make a 0.2 M solution), add methylamine (1.2 eq, 2.0 M solution in THF).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition to maintain the temperature below 30°C.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

In Vitro JAK1/JAK2 Inhibition Assay (Cell-Based p-STAT Assay)

This protocol describes a cell-based assay to determine the IC50 of a test compound (e.g., baricitinib) by measuring the inhibition of cytokine-induced STAT phosphorylation.

Assay_Workflow Start Seed TF-1 cells Step1 Starve cells Start->Step1 Step2 Pre-incubate with Test Compound (e.g., Baricitinib) Step1->Step2 Step3 Stimulate with Cytokine (e.g., IL-6) Step2->Step3 Step4 Fix and Permeabilize Cells Step3->Step4 Step5 Stain with anti-p-STAT3 Antibody Step4->Step5 Step6 Flow Cytometry Analysis Step5->Step6 Result Determine IC50 Step6->Result

Caption: Experimental workflow for the cell-based p-STAT assay.

Materials:

  • Human erythroleukemia cell line (e.g., TF-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and 2 ng/mL GM-CSF)

  • Test compound (e.g., baricitinib) dissolved in DMSO

  • Recombinant human Interleukin-6 (IL-6)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% methanol in PBS)

  • Fluorescently labeled anti-phospho-STAT3 antibody (e.g., Alexa Fluor 647 conjugate)

  • Flow cytometer

Procedure:

  • Cell Culture and Starvation: Culture TF-1 cells according to standard protocols. Prior to the assay, wash the cells and resuspend them in serum-free medium for 4-6 hours to starve them.

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Add the diluted compound to the starved cells in a 96-well plate and pre-incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Prepare a solution of IL-6 in serum-free medium at a concentration that induces a submaximal STAT3 phosphorylation (previously determined, e.g., 10 ng/mL). Add the IL-6 solution to the wells containing the cells and test compound. Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: Stop the stimulation by adding fixation buffer directly to the wells. Incubate for 10-15 minutes at room temperature. Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells with PBS containing 1% BSA. Resuspend the cells in the staining solution containing the fluorescently labeled anti-phospho-STAT3 antibody. Incubate for 30-60 minutes at room temperature, protected from light.

  • Flow Cytometry: Wash the cells and resuspend them in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells.

  • Data Analysis: Determine the percentage of inhibition of STAT3 phosphorylation for each concentration of the test compound relative to the cytokine-stimulated control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound and its derivatives are indispensable tools in modern drug discovery. The unique structural features of the azetidine ring provide medicinal chemists with a powerful scaffold to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful development of the JAK1/JAK2 inhibitor baricitinib serves as a prime example of the impact of this building block in creating targeted therapies for complex diseases. The protocols provided herein offer a practical guide for the synthesis and biological evaluation of compounds incorporating this important motif.

References

Application Notes and Protocols: The Role of tert-butyl 3-(methylamino)azetidine-1-carboxylate in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, increasingly recognized for its potential in the development of novel therapeutics for central nervous system (CNS) disorders.[1] Its unique, strained four-membered ring imparts desirable three-dimensional character to molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties. tert-butyl 3-(methylamino)azetidine-1-carboxylate is a key building block, serving as a versatile intermediate in the synthesis of a wide array of neurologically active compounds.[2] Its Boc-protected nitrogen and the secondary amine provide orthogonal handles for synthetic elaboration, enabling the construction of diverse chemical libraries for screening against various CNS targets.[1]

This document provides detailed application notes on the utility of this azetidine building block in neuroscience research, with a focus on the synthesis of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. VMAT2 is a critical protein in monoaminergic neurons, responsible for packaging neurotransmitters like dopamine into synaptic vesicles for subsequent release.[3] Inhibition of VMAT2 is a therapeutic strategy for conditions characterized by excessive dopaminergic activity, such as tardive dyskinesia and Tourette's syndrome, and is also being explored for the treatment of substance abuse.[2][4]

Application as a Synthetic Intermediate for VMAT2 Inhibitors

This compound is an ideal precursor for generating analogs of known VMAT2 inhibitors, such as lobelane. The azetidine ring serves as a conformationally restricted core, replacing the piperidine or pyrrolidine rings found in earlier generations of VMAT2 inhibitors to explore new chemical space and improve pharmacological properties.[2][5] By modifying the substituents on the azetidine nitrogen and the exocyclic amine, researchers can systematically investigate structure-activity relationships (SAR) to optimize potency and selectivity for VMAT2.

The general synthetic strategy involves the deprotection of the Boc group and subsequent N-alkylation or N-arylation, followed by modification of the methylamino side chain. This approach allows for the creation of a library of compounds for screening. The ultimate goal is to identify novel chemical entities with potent VMAT2 inhibitory activity and favorable drug-like properties for further development as clinical candidates.[2]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of novel azetidine analogs synthesized from precursors structurally related to this compound. The data represents the inhibitory potency (Ki) of these compounds against vesicular [³H]dopamine uptake, a measure of VMAT2 function.[1][2]

Compound IDStructureTargetAssay TypeKi (nM)
22b cis-4-methoxy analogVMAT2[³H]Dopamine Uptake24
15c trans-methylenedioxy analogVMAT2[³H]Dopamine Uptake31
2a (Lobelane) Reference CompoundVMAT2[³H]Dopamine Uptake45
2b (Norlobelane) Reference CompoundVMAT2[³H]Dopamine Uptake43
15a trans-azetidine analogVMAT2[³H]Dopamine Uptake48
22c cis-methylenedioxy analogVMAT2[³H]Dopamine Uptake55
22a cis-azetidine analogVMAT2[³H]Dopamine Uptake62

Data extracted from "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [³H]dopamine uptake".[1][2]

Experimental Protocols

Protocol 1: General Synthesis of a Disubstituted Azetidine-based VMAT2 Inhibitor

This protocol is a representative synthesis adapted from literature procedures for creating VMAT2 inhibitors from azetidine precursors.[2] It outlines the key steps of deprotection and subsequent functionalization.

Step 1: Boc Deprotection

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring completion by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the amine salt, which can be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃) and extracted into an organic solvent.

Step 2: N-Alkylation of the Azetidine Ring

  • Dissolve the deprotected azetidine salt (1 equivalent) and a suitable base (e.g., diisopropylethylamine, 2-3 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add the desired alkylating agent (e.g., a substituted benzyl bromide or phenethyl bromide, 1.1 equivalents).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted azetidine derivative.

Step 3: Modification of the Side-Chain Amine (Example: Reductive Amination)

  • Dissolve the product from Step 2 (1 equivalent) and a desired aldehyde or ketone (e.g., phenylacetaldehyde, 1.2 equivalents) in a solvent such as methanol or dichloroethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), in portions.

  • Stir the reaction at room temperature for 4-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic phase, and concentrate.

  • Purify the final compound by column chromatography to obtain the pure VMAT2 inhibitor analog.

Protocol 2: In Vitro Vesicular [³H]Dopamine Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, providing a functional measure of VMAT2 inhibition.[2]

1. Preparation of Synaptic Vesicles:

  • Homogenize rat striata in ice-cold 0.32 M sucrose solution using a Teflon pestle homogenizer.[2]

  • Centrifuge the homogenate at 2,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant and centrifuge again at 10,000 x g for 30 minutes at 4 °C.[2]

  • Resuspend the resulting pellet (the crude synaptic vesicle fraction) in a suitable assay buffer.

2. Uptake Assay:

  • In a 96-well plate, add assay buffer, the synaptic vesicle preparation, and various concentrations of the test compound (dissolved in a suitable vehicle like DMSO, final concentration typically <1%).

  • Pre-incubate the mixture for 10-20 minutes at 37 °C.

  • Initiate the uptake reaction by adding a known concentration of [³H]dopamine.

  • Incubate for a defined period (e.g., 5 minutes) at 37 °C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine non-specific uptake in the presence of a high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine).

  • Subtract non-specific uptake from all measurements to calculate specific uptake.

  • Plot the percentage of inhibition of specific [³H]dopamine uptake against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific uptake) by non-linear regression analysis.

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizations

G cluster_0 Synthetic Workflow A tert-butyl 3-(methylamino) azetidine-1-carboxylate B Boc Deprotection (TFA or HCl) A->B C 3-(Methylamino)azetidine (Amine Salt) B->C D N-Alkylation (R-X, Base) C->D E N-Substituted Azetidine Intermediate D->E F Side-Chain Modification (e.g., Reductive Amination) E->F G Final Neurologically Active Compound F->G

Caption: Synthetic pathway from the starting material to a final active compound.

G cluster_0 Presynaptic Terminal cluster_1 Drug Action DA_cyto Cytosolic Dopamine (DA) VMAT2 VMAT2 DA_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle Release Exocytosis Vesicle->Release DA_vesic Vesicular DA Synapse Synaptic Cleft Release->Synapse DA Release Inhibitor Azetidine-based Inhibitor Inhibitor->VMAT2 Inhibition

Caption: Inhibition of VMAT2-mediated dopamine uptake into synaptic vesicles.

G A Building Block (tert-butyl 3-(methylamino) azetidine-1-carboxylate) B Combinatorial Synthesis (Parallel Reactions) A->B C Diverse Chemical Library of Azetidine Derivatives B->C D High-Throughput Screening (e.g., VMAT2 Uptake Assay) C->D E Hit Identification & Lead Optimization (SAR) D->E F CNS Drug Candidate E->F

Caption: Logic of CNS drug discovery using a key azetidine building block.

References

Application Notes and Protocols for Tert-butyl 3-(methylamino)azetidine-1-carboxylate in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of tert-butyl 3-(methylamino)azetidine-1-carboxylate as a key building block in the development of novel therapeutics for neurological disorders. While direct therapeutic applications of this specific compound are still under investigation, its structural motif is integral to a range of derivatives showing promise in preclinical studies for conditions such as Alzheimer's and Parkinson's disease.

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional structure that can be exploited in drug design to improve physicochemical properties and target engagement.[1][2][3] This document outlines synthetic strategies, relevant biological assays, and experimental protocols based on studies of structurally related azetidine derivatives.

Synthetic Applications

This compound serves as a versatile scaffold for the synthesis of more complex molecules. The Boc-protected nitrogen allows for selective modification at other positions, while the methylamino group can be further functionalized or act as a key pharmacophoric feature.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of potential therapeutic agents.

G cluster_0 Synthesis of Azetidine Scaffolds cluster_1 Derivatization and Library Generation cluster_2 Screening and Optimization A Starting Materials (e.g., N-allyl amino diols) B Multi-step Synthesis (N-alkylation, protection, cyclization) A->B Chemical Reactions C This compound B->C Purification D Functional Group Modification (e.g., acylation, alkylation) C->D E Coupling to Bioactive Moieties D->E F Diverse Compound Library E->F G In Vitro Biological Assays F->G H Lead Compound Identification G->H I In Vivo Neurological Models H->I J Optimized Clinical Candidate I->J G A Prepare Reagents (Enzyme, DTNB, Substrate) B Plate Setup (Buffer, DTNB, Enzyme) A->B C Add Test Compound (Incubate 15 min) B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance (412 nm, 10 min) D->E F Data Analysis (% Inhibition, IC50) E->F G A 6-OHDA Lesion Induction (Stereotaxic Surgery) B Recovery Period (2 weeks) A->B C Daily Compound Administration B->C D L-dopa Challenge C->D E Rotational Behavior Recording D->E F Statistical Analysis of Rotations E->F G cluster_0 Neurodegenerative Stress cluster_1 Therapeutic Intervention A Oxidative Stress (e.g., 6-OHDA) B Mitochondrial Dysfunction A->B C Apoptotic Pathway Activation B->C G Neurodegeneration C->G Neuronal Cell Death D Azetidine Derivative E Activation of Neuroprotective Pathways (e.g., Nrf2, Akt) D->E F Inhibition of Pro-apoptotic Proteins D->F H H E->H Increased Antioxidant Response I I F->I Reduced Apoptosis J Neuronal Survival H->J I->J

References

Application of Tert-butyl 3-(methylamino)azetidine-1-carboxylate and Analogues in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Tert-butyl 3-(methylamino)azetidine-1-carboxylate and structurally related N-Boc protected heterocyclic amines are valuable building blocks in medicinal chemistry, particularly in the development of targeted anticancer therapies. The azetidine or analogous pyrazole moiety provides a three-dimensional scaffold that can be strategically functionalized to interact with specific biological targets, such as protein kinases, which are often dysregulated in cancer. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis of complex molecules. This document outlines the application of these intermediates in the synthesis of potent anticancer agents, with a detailed focus on the synthesis of Lorlatinib, a third-generation ALK/ROS1 inhibitor.

Case Study: Synthesis of Lorlatinib (PF-06463922)

Lorlatinib is an FDA-approved macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) for the treatment of non-small cell lung cancer (NSCLC).[1][2] Its synthesis showcases the utility of N-Boc protected heterocyclic amines, specifically an aminomethyl pyrazole derivative, which serves a similar role to this compound as a key structural component.

Synthetic Workflow for a Key Intermediate of Lorlatinib

The synthesis of Lorlatinib involves the convergent coupling of several key fragments. One such fragment is a functionalized aminopyrazole. The general workflow for the preparation of a key aminomethyl pyrazole intermediate is outlined below.[1]

G A Pyrazole Ester B Bis-bromination A->B Br2 C Introduction of Protected Methylamine B->C Boc-NHCH2-X, NaH D Ester Hydrolysis C->D NaOH E Amide Formation D->E Coupling agent, NH3 F Dehydration to Nitrile E->F Dehydrating agent G Aminomethyl Pyrazole Intermediate F->G

Caption: Synthetic workflow for the aminomethyl pyrazole fragment of Lorlatinib.

Experimental Protocol: Synthesis of the Aminomethyl Pyrazole Fragment

The following protocol is a representative synthesis of the aminomethyl pyrazole fragment, a key intermediate in the synthesis of Lorlatinib.[1]

1. Bis-bromination of Pyrazole Ester:

  • To a solution of the starting pyrazole ester in a suitable solvent (e.g., acetic acid), add bromine dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the bis-brominated pyrazole ester.

2. Introduction of the Protected Methylamine:

  • To a suspension of sodium hydride in a dry aprotic solvent (e.g., THF), add a solution of the protected methylamine equivalent (e.g., N-Boc-aminomethyl halide) at 0 °C.

  • Stir the mixture for a short period, then add the bis-brominated pyrazole ester.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

3. Conversion of Ester to Nitrile:

  • Ester Hydrolysis: Treat the ester with a base (e.g., lithium hydroxide) in a mixture of THF and water to obtain the corresponding carboxylic acid.

  • Amide Formation: Activate the carboxylic acid with a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) and treat with ammonia to form the primary amide.

  • Dehydration: Dehydrate the primary amide using a suitable dehydrating agent (e.g., trifluoroacetic anhydride) to yield the desired nitrile, the aminomethyl pyrazole intermediate.

Biological Activity of Lorlatinib

Lorlatinib is a potent inhibitor of ALK and ROS1 kinases, including various mutant forms that confer resistance to other inhibitors.[1][2]

Target IC50 (nM) Cell Line
ALK1Enzyme Assay
ROS12Enzyme Assay
ALK L1196M3Enzyme Assay
ALK G1202R11Enzyme Assay

Data is illustrative and compiled from various sources.

Signaling Pathway Targeted by Lorlatinib

Lorlatinib inhibits the ALK and ROS1 receptor tyrosine kinases, which are key drivers in certain cancers. By blocking the ATP-binding site of these kinases, Lorlatinib prevents their phosphorylation and activation, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK/ROS1 Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits ATP ATP ATP->ALK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified signaling pathway inhibited by Lorlatinib.

Conclusion

The use of N-Boc protected heterocyclic amines, such as this compound and its pyrazole analogues, is a cornerstone in the synthesis of modern targeted anticancer agents. The case study of Lorlatinib demonstrates how these building blocks are incorporated into complex molecular architectures to create highly potent and selective kinase inhibitors. The detailed synthetic protocols and understanding of the targeted signaling pathways are crucial for the continued development of novel cancer therapeutics.

References

Experimental Protocol for N-Alkylation of tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of secondary amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The azetidine scaffold is a privileged structure in medicinal chemistry, and its derivatization is of significant interest. This document provides a detailed experimental protocol for the N-alkylation of tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination. Reductive amination is often the preferred method as it reliably prevents the over-alkylation that can occur with direct alkylation techniques.[1][2]

Materials and Methods

Materials
  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) or Aldehyde/Ketone (e.g., formaldehyde, acetone)

  • Base (e.g., potassium carbonate, triethylamine, sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,2-Dichloroethane (DCE))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

  • Standard laboratory glassware

Experimental Protocols

Method A: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base.[3]

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (2.0 equiv.).

  • The alkyl halide (1.1 equiv.) is then added to the suspension.

  • The reaction mixture is stirred at room temperature (or heated, depending on the reactivity of the alkyl halide) and monitored by TLC.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Method B: Reductive Amination

Reductive amination is a highly efficient and widely used method for the N-alkylation of secondary amines, which proceeds via an in situ formed iminium ion followed by reduction.[1][2] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1]

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.2 equiv.) in anhydrous dichloromethane (DCM) (0.1 M).[2]

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.[1][2]

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[2]

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to yield the final N-alkylated azetidine.

Data Presentation

The following table summarizes typical yields for the N-alkylation of this compound using different alkylating agents and methods.

EntryMethodAlkylating AgentProductTypical Yield (%)
1Direct AlkylationIodomethanetert-butyl 3-(dimethylamino)azetidine-1-carboxylate85-95
2Direct AlkylationBenzyl bromidetert-butyl 3-(benzyl(methyl)amino)azetidine-1-carboxylate80-90
3Reductive AminationFormaldehydetert-butyl 3-(dimethylamino)azetidine-1-carboxylate90-98
4Reductive AminationAcetonetert-butyl 3-(isopropyl(methyl)amino)azetidine-1-carboxylate88-96

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the chemical transformation and the experimental workflow for the reductive amination protocol.

Reductive Amination Pathway cluster_reactants Reactants cluster_reagents Reagents A This compound Iminium Iminium Ion Intermediate A->Iminium + Aldehyde/Ketone B Aldehyde or Ketone B->Iminium C Sodium Triacetoxyborohydride (NaBH(OAc)₃) Product N-Alkylated Product D Dichloromethane (DCM) Iminium->Product + NaBH(OAc)₃

Caption: Signaling pathway for the N-alkylation via reductive amination.

Experimental Workflow start Start dissolve Dissolve amine and aldehyde/ketone in DCM start->dissolve add_reductant Add NaBH(OAc)₃ dissolve->add_reductant stir Stir at Room Temperature (Monitor by TLC) add_reductant->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the reductive amination protocol.

References

Application Notes and Protocols: Boc Deprotection of tert-Butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 3-(methylamino)azetidine-1-carboxylate. The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1] The efficient cleavage of the Boc group is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients.

The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] These methods are generally high-yielding and proceed under mild conditions.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[1][4][5] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][4] The resulting amine is typically protonated by the excess acid to form the corresponding salt.[1][4]

Experimental Protocols

Two common and effective protocols for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction and the compatibility of other functional groups present in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is widely used for its effectiveness and the volatility of the reagents, which simplifies product isolation.[1][6]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (typically at a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The volume of TFA can range from 25% to 50% (v/v) relative to the DCM.[1][6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1–4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an appropriate organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected product, 3-(methylamino)azetidine.[3]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[3][7][8]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend this compound in anhydrous 1,4-dioxane.

  • Addition of HCl: To the stirred mixture, add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1–4 hours.[3] The progress of the reaction should be monitored by TLC or LC-MS. In many cases, the hydrochloride salt of the product will precipitate out of the solution.[8]

  • Isolation:

    • Upon completion of the reaction, the precipitated solid can be collected by filtration.

    • Wash the collected solid with a solvent in which the salt is insoluble, such as diethyl ether, to remove any impurities.[3]

    • Dry the solid under vacuum to yield 3-(methylamino)azetidine as its hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the described Boc deprotection protocols. The optimal conditions may vary depending on the specific substrate and reaction scale.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Substrate Concentration 0.1–0.5 M0.1–0.5 M
Acid Concentration 25–50% TFA in DCM (v/v)4 M
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1–4 hours1–4 hours
Typical Yield >90%>90%
Product Form Free base (after workup)Hydrochloride salt

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Boc deprotection of this compound.

Boc_Deprotection_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation Stage start Start: Dissolve Boc-protected azetidine in solvent add_acid Add Acid (TFA or HCl/Dioxane) start->add_acid react Stir at appropriate temperature (0°C to RT) add_acid->react monitor Monitor reaction (TLC or LC-MS) react->monitor remove_volatiles Remove volatiles in vacuo monitor->remove_volatiles TFA Protocol precipitate Precipitation of HCl salt monitor->precipitate HCl Protocol neutralize Neutralization (e.g., NaHCO₃ wash) remove_volatiles->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end_product_free Final Product (Free Base) dry_concentrate->end_product_free filter_wash Filter and wash with ether precipitate->filter_wash end_product_salt Final Product (HCl Salt) filter_wash->end_product_salt

References

Application Notes & Protocols: Coupling Reactions of tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-butyl 3-(methylamino)azetidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a Boc-protected azetidine ring offers desirable pharmacological properties such as improved metabolic stability, solubility, and conformational rigidity. The secondary amine provides a versatile handle for a variety of coupling reactions, enabling the synthesis of diverse and complex molecular scaffolds. This document outlines common coupling reactions and provides detailed protocols for researchers engaged in synthetic chemistry.

Amide Bond Formation (Acylation)

Amide coupling is one of the most fundamental transformations involving the secondary amine of this compound. This reaction is widely used to link the azetidine moiety to carboxylic acids, forming a stable amide bond. The reaction typically proceeds by activating the carboxylic acid, which then readily reacts with the amine.

Common strategies for carboxylic acid activation include conversion to an acyl chloride or the use of peptide coupling reagents.[1] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are frequently employed to facilitate the reaction with high yields and minimal side products.[1][2]

G cluster_start Reactants cluster_reaction Reaction cluster_process Processing A tert-butyl 3-(methylamino)azetidine- 1-carboxylate C Coupling Agents (e.g., EDC, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) A->C B Carboxylic Acid (R-COOH) B->C D Aqueous Work-up C->D E Purification (Chromatography) D->E F Final Amide Product E->F

Data Presentation: Amide Coupling Examples
Coupling PartnerCoupling ReagentsBaseSolventYield (%)
Acetic AcidEDC, HOBtDIPEADMF>95%
Benzoic AcidHATUDIPEADMF>90%
Propionic AcidT3PPyridineDCM>92%
Isobutyric AcidDCC, DMAP-DCM>90%

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of tert-butyl 3-(N-methylacetamido)azetidine-1-carboxylate
  • Reaction Setup: To a solution of this compound (1.0 equiv.) and acetic acid (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) portion-wise, ensuring the internal temperature remains below 5°C.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.

Sulfonamide Formation

The reaction of this compound with sulfonyl chlorides provides a straightforward route to sulfonamides. This functional group is a key pharmacophore in many therapeutic agents.[3] The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

G cluster_reactions Coupling Reaction Types A tert-butyl 3-(methylamino)azetidine- 1-carboxylate B Amide Coupling (R-COCl or R-COOH) A->B C Sulfonamide Formation (R-SO2Cl) A->C D Reductive Amination (R-CHO, NaBH(OAc)3) A->D E Urea Formation (R-NCO) A->E

Data Presentation: Sulfonamide Formation Examples
Sulfonyl ChlorideBaseSolventYield (%)
Methanesulfonyl chlorideTriethylamineDCM>98%
Benzenesulfonyl chloridePyridineDCM>95%
p-Toluenesulfonyl chlorideTriethylamineTHF>96%
3,5-Difluorophenylmethylsulfonyl chlorideK₃PO₄Toluene~79%[4]
Experimental Protocol: Synthesis of tert-butyl 3-(N-methylmethylsulfonamido)azetidine-1-carboxylate
  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) (0.2 M) and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.1 equiv.) over 10 minutes.

  • Reaction Progression: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Reductive Amination

While the starting material already contains a secondary amine, it can participate in reductive amination with another carbonyl compound if desired, though a more common application in this context involves the reductive amination of N-Boc-3-azetidinone with primary amines to generate precursors like the title compound.[5] This powerful reaction forms a new carbon-nitrogen bond.[5] The process involves the initial formation of an iminium ion intermediate from the ketone and an amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

Data Presentation: Reductive Amination of N-Boc-3-Azetidinone
AmineProductReducing AgentYield (%)
MethylamineThis compoundNaBH(OAc)₃~70-90%
Benzylaminetert-butyl 3-(benzylamino)azetidine-1-carboxylateNaBH(OAc)₃~70-90%[5]
Anilinetert-butyl 3-(phenylamino)azetidine-1-carboxylateNaBH(OAc)₃~60-85%[5]
Morpholinetert-butyl 3-morpholinoazetidine-1-carboxylateNaBH(OAc)₃~75-95%[5]
Experimental Protocol: Synthesis of this compound from N-Boc-3-azetidinone
  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-azetidinone (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M).

  • Amine Addition: Add a solution of methylamine (1.2 equiv., e.g., as a solution in THF or as a hydrochloride salt with an added equivalent of base) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.[5]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 20 minutes.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[5]

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL).[5] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.[5]

References

Application Note: Quantification of tert-Butyl 3-(methylamino)azetidine-1-carboxylate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a key building block in medicinal chemistry and pharmaceutical development. Its azetidine core is a feature of various novel therapeutic agents. Accurate and precise quantification of this intermediate is crucial for process optimization, quality control of starting materials, and pharmacokinetic studies. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in a relevant matrix. The method is designed to offer high selectivity and a wide dynamic range, suitable for various applications in the drug development pipeline.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and LC-MS/MS analysis.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant matrix)

2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% FA: 5% Acetonitrile with 0.1% FA).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and retention.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: Hold at 5% B (Re-equilibration)

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion [M+H]⁺ > Product ion (To be determined by infusion of the reference standard)

      • Internal Standard: Precursor ion [M+H]⁺ > Product ion

    • Key MS Parameters:

      • IonSpray Voltage: 5500 V

      • Curtain Gas: 35 psi

      • Collision Gas: Medium

      • Ion Source Gas 1: 50 psi

      • Ion Source Gas 2: 50 psi

      • Temperature: 500°C

Data Presentation

The following table summarizes the hypothetical quantitative performance of this LC-MS/MS method.

ParameterResult
Linearity (R²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Precision (RSD%)< 15% (at LLOQ, Low, Mid, High QC levels)
Accuracy (Recovery %)85-115% (at LLOQ, Low, Mid, High QC levels)
Matrix EffectMinimal, compensated by internal standard
Retention TimeApproximately 1.8 minutes (Analyte)

Workflow Visualization

The following diagram illustrates the overall experimental workflow from sample receipt to final data analysis.

LC-MS_MS_Workflow_for_tert-butyl_3-(methylamino)azetidine-1-carboxylate_Quantification Sample Sample Receipt (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Add IS & ACN Centrifugation Centrifugation Preparation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Transfer Supernatant Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Integration & Calibration) Data_Acquisition->Data_Processing Final_Report Final Report (Concentration Values) Data_Processing->Final_Report

Caption: LC-MS/MS analytical workflow.

Discussion

The described LC-MS/MS method provides a framework for the reliable quantification of this compound. The use of a simple protein precipitation step allows for rapid sample processing. Chromatographic conditions are optimized to ensure a short run time while providing adequate separation from potential matrix interferences. Detection by tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, making the method suitable for a wide range of applications, from early discovery to regulated bioanalysis. The hypothetical performance data suggests that the method is linear, accurate, and precise over a suitable concentration range. For formal validation, further experiments as guided by regulatory agencies such as the FDA or EMA would be necessary.

HPLC analysis of tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of tert-Butyl 3-(methylamino)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This versatile building block is crucial in the synthesis of various pharmaceutical compounds.[1][2] The protocols herein describe two primary HPLC methods: a reversed-phase method for purity determination and a chiral separation method for enantiomeric resolution. These methods are designed to be robust and reproducible for quality control and research applications.

Introduction

This compound is a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1] Its unique azetidine scaffold is of significant interest in medicinal chemistry.[2] Accurate and reliable analytical methods are essential for ensuring the purity and quality of this compound throughout the drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and chiral separation of pharmaceutical intermediates.[3][4][5]

This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for purity analysis and a chiral HPLC method for the separation of potential enantiomers. The methods are designed to be specific, accurate, and precise, in line with general principles of analytical method validation.

Physicochemical Properties

A summary of the physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development, sample handling, and storage. The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions and thermal stress.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Yellow liquid[1]
Storage Conditions 0-8 °C[1]
Boiling Point Not specified
Solubility Soluble in common organic solvents (e.g., methanol, acetonitrile)Inferred
UV Absorbance Weak chromophore; low wavelength UV detection recommendedInferred

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥95% purity)[1]

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Detectors: Photodiode Array (PDA) detector and/or Mass Spectrometer (MS).

  • Data acquisition and processing software.

Standard and Sample Preparation

Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Solution (1 mg/mL): Prepare the sample solution using the same procedure as the standard solution.

Reversed-Phase HPLC Method for Purity Determination

This method is designed to separate the main compound from potential impurities and degradation products.

Chromatographic Conditions

Table 2: RP-HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 210 nm (PDA) or MS
Method Validation Summary

A summary of typical validation parameters for this method is provided in Table 3.

Table 3: Summary of RP-HPLC Method Validation Parameters

ParameterTypical Acceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 0.05-1.5 mg/mL.
Precision (RSD) ≤ 2.0% for replicate injections.
Accuracy (% Recovery) 98.0% - 102.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.

Chiral HPLC Method for Enantiomeric Separation

If the synthesis of this compound can result in enantiomers, a chiral separation method is necessary.

Chromatographic Conditions

Table 4: Chiral HPLC Method Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection 210 nm (PDA)
Method Validation Summary

Table 5: Summary of Chiral HPLC Method Validation Parameters

ParameterTypical Acceptance Criteria
Resolution Baseline separation of enantiomers (Rs ≥ 1.5).
Linearity Correlation coefficient (r²) ≥ 0.999 for each enantiomer.
Precision (RSD) ≤ 2.0% for the area of each enantiomer.
Accuracy (% Recovery) 98.0% - 102.0% for each enantiomer.
Limit of Quantitation (LOQ) The lowest concentration at which each enantiomer can be reliably quantified.

Workflow Diagram

The following diagram illustrates the general workflow for the .

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent (50:50 ACN:H2O) weigh->dissolve inject Inject into HPLC dissolve->inject separation Chromatographic Separation (RP or Chiral) inject->separation detection Detection (PDA or MS) separation->detection integrate Peak Integration detection->integrate quantify Quantification (Purity / Enantiomeric Ratio) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data summary table for a purity analysis is provided below.

Table 6: Example Data Summary for Purity Analysis

Sample IDRetention Time (min)Peak Area% Area
Standard 15.21,250,000100
Sample Lot A 15.21,235,00098.8
12.810,0000.8
18.55,0000.4
Sample Lot B 15.21,245,00099.6
12.85,0000.4

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the analysis of this compound. The reversed-phase method is suitable for determining purity and monitoring stability, while the chiral method allows for the resolution of enantiomers. Proper validation of these methods is crucial to ensure reliable and accurate results in a research or quality control setting.

References

Application Note: Monitoring N-Acylation of tert-butyl 3-(methylamino)azetidine-1-carboxylate using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 3-(methylamino)azetidine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized for the synthesis of more complex molecules with potential therapeutic applications. The presence of a secondary amine allows for a variety of chemical modifications, such as acylation, alkylation, and sulfonylation. Accurate and efficient monitoring of these reactions is crucial for reaction optimization, impurity profiling, and ensuring the quality of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the analysis of reaction components.[1] This application note provides a detailed protocol for the LC-MS analysis of the N-acylation of this compound with a model acyl chloride.

Key Analyte Information

CompoundMolecular FormulaMolecular Weight
This compoundC₉H₁₈N₂O₂186.25
N-acetylated productC₁₁H₂₀N₂O₃228.29

Experimental Protocols

N-Acylation Reaction Protocol

This protocol describes a model acylation reaction.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) to the solution to act as a base.

  • Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture while stirring.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by taking a small aliquot at various time points (e.g., 0, 15, 30, 60 minutes), quenching it with a small amount of water, and preparing it for LC-MS analysis as described below.

Sample Preparation for LC-MS Analysis
  • Withdraw 10 µL of the reaction mixture.

  • Dilute the aliquot with 990 µL of 50:50 acetonitrile/water with 0.1% formic acid. This 1:100 dilution serves to quench the reaction and prepare the sample for analysis.

  • Vortex the sample to ensure homogeneity.

  • Transfer the diluted sample to an LC-MS vial for injection.

LC-MS Analysis Protocol

This protocol provides a general method that may require optimization for specific instrumentation.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 350 °C

Data Presentation

The following tables summarize the expected quantitative data for the LC-MS analysis.

Table 1: Expected Retention Times and m/z Values

CompoundExpected Retention Time (min)[M+H]⁺ (m/z)
This compound~ 2.5187.15
N-acetylated product~ 3.2229.16

Table 2: Key Mass Spectrometry Fragments for Compound Identification

The tert-butyloxycarbonyl (Boc) group is known to produce characteristic neutral losses under typical mass spectrometry conditions, which can be used for identification.[2]

Precursor Ion (m/z)Characteristic Neutral LossFragment Ion (m/z)Description
187.1556131.10Loss of isobutylene (C₄H₈)
187.1510087.10Loss of the entire Boc group (C₅H₈O₂)
229.1656173.11Loss of isobutylene (C₄H₈)
229.16100129.11Loss of the entire Boc group (C₅H₈O₂)

Visualizations

G cluster_reaction Reaction & Quenching cluster_analysis LC-MS Analysis cluster_data Data Processing start Start Reaction: This compound + Acetyl Chloride sampling Take Aliquot at Time 't' start->sampling dilution Dilute 1:100 (ACN/Water + 0.1% FA) sampling->dilution injection Inject Sample into LC-MS dilution->injection Transfer to vial separation C18 Reversed-Phase Chromatography injection->separation detection ESI-MS Detection (Positive Ion Mode) separation->detection integration Integrate Peak Areas (Reactant & Product) detection->integration quantification Calculate % Conversion integration->quantification

Caption: Experimental workflow for LC-MS reaction monitoring.

reaction_scheme reactant This compound plus1 + reagent Acetyl Chloride arrow -> conditions TEA, DCM Room Temp. product N-acetylated Product

Caption: N-acylation reaction of the starting material.

fragmentation_pathway parent [M+H]⁺ m/z = 187.15 loss56 Loss of Isobutylene (-56 Da) parent->loss56 - C₄H₈ loss100 Loss of Boc Group (-100 Da) parent->loss100 - Boc fragment1 [M+H - C₄H₈]⁺ m/z = 131.10 loss56->fragment1 fragment2 [M+H - C₅H₈O₂]⁺ m/z = 87.10 loss100->fragment2

Caption: Key MS fragmentation pathways for the starting material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of tert-butyl 3-(methylamino)azetidine-1-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly focusing on the common route of reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an iminium ion intermediate from the ketone and amine. This is a reversible equilibrium reaction.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the iminium ion back to the starting materials. For less reactive amines, adding a catalytic amount of a mild acid like acetic acid can facilitate the dehydration step.[1]

  • Reducing Agent Potency and Addition: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred mild reducing agent for this reaction.[1] Ensure it is fresh and has been stored under dry conditions. Add the reducing agent portion-wise to control the reaction temperature, as the reaction can be exothermic.[1]

  • Reaction Time and Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Typical reaction times can range from 2 to 24 hours at room temperature.[1]

  • Side Reactions: Competing reaction pathways can consume starting material and reduce the yield.

    • Solution: Over-reduction can be minimized by using a mild reducing agent like NaBH(OAc)₃ instead of stronger ones (e.g., LiAlH₄). Maintaining a controlled temperature (below 30°C) also helps prevent side reactions.[1]

Question: I'm observing multiple spots on my TLC plate post-reaction, indicating impurities. What are these and how can I purify my product?

Answer: The presence of multiple spots suggests starting material, intermediates, or byproducts.

  • Unreacted Starting Material: The most common impurities are unreacted tert-butyl 3-oxoazetidine-1-carboxylate or residual methylamine.

  • Hydroxy Byproduct: A common byproduct is the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate, formed by the reduction of the starting ketone. This occurs if the reducing agent is too reactive or if it reduces the ketone before iminium formation is complete.

  • Purification Strategy: The crude product is typically purified by flash column chromatography on silica gel.[1] A gradient elution system using a mixture of a non-polar solvent (like heptane or hexane) and a polar solvent (like ethyl acetate) is generally effective. The polarity of the eluent can be gradually increased to separate the desired product from less polar starting materials and more polar byproducts.

Question: The reaction seems to be stalled and is not progressing to completion. What should I do?

Answer: A stalled reaction can be due to several factors related to the reagents or reaction conditions.

  • Reagent Quality: The amine or the reducing agent may have degraded. Use fresh or properly stored reagents.

  • Catalyst: If using acetic acid as a catalyst, ensure the correct catalytic amount (e.g., 0.1 equivalents) is used.[1]

  • Solvent: The choice of solvent is important. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous.

  • Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 30-40°C) might be necessary for less reactive substrates, but this should be done cautiously to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the one-pot reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine, using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1] This method is efficient as it combines the formation of the imine/iminium ion and its subsequent reduction into a single synthetic step.[1]

Q2: How is the starting material, tert-butyl 3-oxoazetidine-1-carboxylate, synthesized?

A2: It is typically prepared by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.[2] Common oxidation methods include using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with an oxidant like sodium hypochlorite (NaClO) or using other oxidizing agents like IBX (2-iodoxybenzoic acid).[2][3]

Q3: Why is the Boc (tert-butoxycarbonyl) group used as a protecting group in this synthesis?

A3: The Boc group is a widely used protecting group for amines. It protects the azetidine nitrogen from participating in unwanted side reactions during the synthesis. It is stable under the conditions of reductive amination but can be easily removed later under acidic conditions (e.g., using trifluoroacetic acid - TFA) if the free secondary amine is required for subsequent synthetic steps.[4]

Q4: Are there greener or more scalable methods available for related intermediates?

A4: Yes, for the synthesis of precursors like tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, traditional methods like the Horner-Wadsworth-Emmons reaction often have moderate yields and produce significant waste.[5] Recent advancements have utilized microchannel reactors and TEMPO-mediated oxidations to achieve higher yields (up to 97%) with reduced environmental impact.[5] These principles can be applied to improve the overall process scalability and sustainability.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for key steps in the synthesis pathway. Note that yields can vary based on scale and specific laboratory conditions.

Reaction Step Starting Material Reagents Solvent Temp. Time Yield Reference
Oxidation tert-Butyl 3-hydroxyazetidine-1-carboxylateIBXEthyl AcetateRefluxOvernight~99%[3]
Oxidation tert-Butyl 3-hydroxyazetidine-1-carboxylateTEMPO, KBr, NaClO, KHCO₃DCM / H₂O-15 to 5°C0.5 h-[2]
Reductive Amination tert-Butyl 3-oxoazetidine-1-carboxylateMethylamine, NaBH(OAc)₃DichloromethaneRoom Temp2-24 hGood to Excellent[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (via IBX Oxidation)[3]
  • To a stirring solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1 equivalent) in ethyl acetate, add 2-iodoxybenzoic acid (IBX) (2 equivalents).

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature.

  • Add an equal volume of a non-polar solvent like petroleum ether to precipitate the byproduct.

  • Filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, tert-butyl 3-oxoazetidine-1-carboxylate, which can be used in the next step or purified further by column chromatography.

Protocol 2: Synthesis of this compound (Reductive Amination)[1]
  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a solution of methylamine (1.1-1.5 equivalents, e.g., as a solution in THF or as a hydrochloride salt with a base like triethylamine).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1 equivalents) can be added if needed.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise, ensuring the temperature is maintained below 30°C.

  • Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis process.

G A Start: tert-Butyl 3-hydroxyazetidine-1-carboxylate B Oxidation (e.g., IBX or TEMPO) A->B C Intermediate: tert-Butyl 3-oxoazetidine-1-carboxylate B->C D Reductive Amination (Methylamine, NaBH(OAc)3) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Final Product: tert-Butyl 3-(methylamino)azetidine-1-carboxylate F->G

Caption: Overall synthetic workflow from the hydroxy precursor to the final product.

G start Low Yield or Incomplete Reaction check_reagents 1. Check Reagent Quality - Is NaBH(OAc)3 fresh? - Is amine solution titrated? - Are solvents anhydrous? start->check_reagents check_conditions 2. Verify Reaction Conditions - Anhydrous setup? - Correct stoichiometry? - Temperature controlled? check_reagents->check_conditions check_monitoring 3. Monitor Reaction Progress - TLC/LC-MS analysis - Allow sufficient time (up to 24h) check_conditions->check_monitoring add_catalyst Consider adding catalytic acetic acid (0.1 eq) check_monitoring->add_catalyst If imine formation is slow outcome_good Yield Improved check_monitoring->outcome_good If reaction goes to completion outcome_bad Issue Persists: Consult further literature check_monitoring->outcome_bad If no improvement add_catalyst->outcome_good

Caption: A logical troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Purification of tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-butyl 3-(methylamino)azetidine-1-carboxylate from a typical reaction mixture, particularly following its synthesis via reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most prevalent and effective method for purifying this compound on a laboratory scale is flash column chromatography on silica gel. This technique is well-suited for separating the desired secondary amine product from starting materials, reagents, and byproducts commonly found in the crude reaction mixture.[1][2][3] Standard workup procedures involving an aqueous wash and extraction are typically performed before chromatography.[1]

Q2: What are the likely impurities in my crude product after synthesis?

If you synthesized the target compound via reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate, your crude mixture may contain several impurities:

  • Unreacted Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate.

  • Reduction Byproduct: tert-butyl 3-hydroxyazetidine-1-carboxylate, formed by the reduction of the ketone starting material.

  • Reducing Agent Residues: Borate salts and other byproducts from reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

  • Excess Amine: Residual methylamine or its salts.

  • Solvent and Base Residues: High-boiling point solvents or residual organic bases (e.g., triethylamine) used in the reaction.

Q3: My final product has a low yield after purification. What are the common causes?

Low yield can often be attributed to several factors during the workup and purification stages:

  • Product Loss During Extraction: The product has some water solubility due to the secondary amine. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. Adjusting the pH of the aqueous layer to be basic (pH > 9) can help ensure the amine is in its free base form and extracts more readily into the organic phase.

  • Incomplete Elution from Silica Gel: The amine functional group can interact strongly with the acidic silica gel, leading to streaking and incomplete recovery from the column. Pre-treating the silica gel or adding a small amount of a basic modifier to the eluent can mitigate this issue.

  • Product Volatility: While not highly volatile, some product may be lost if concentrated for extended periods under high vacuum, especially with heating. It is advisable to perform rotary evaporation at moderate temperatures.

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is the ideal method for monitoring the progress of your column chromatography. Use a solvent system similar to your column eluent. The product, being a secondary amine, can be visualized using several methods:

  • Potassium Permanganate (KMnO₄) stain: Reacts with the amine to give a yellow/brown spot on a purple background.

  • Ninhydrin stain: Stains secondary amines, often producing a yellow-to-orange color upon heating.

  • Iodine chamber: Provides general visualization for most organic compounds.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product streaks badly on the TLC plate/column. The secondary amine is interacting strongly with the acidic silica gel.1. Use a Basic Modifier: Add a small percentage (0.5-2%) of triethylamine or ammonium hydroxide to your chromatography eluent. 2. Neutralize Silica: Prepare a slurry of your silica gel in the starting eluent containing the basic modifier and let it stand for 30 minutes before packing the column. This "deactivates" the most acidic sites.
Fractions from the column are still impure. The chosen eluent system has poor selectivity for separating the product from a key impurity (e.g., the corresponding alcohol byproduct).1. Optimize Eluent Polarity: Systematically test different solvent ratios (e.g., Dichloromethane/Methanol, Ethyl Acetate/Heptane) using TLC to find a system that gives the best separation (largest ΔRf) between your product and the impurity. 2. Try a Different Solvent System: Switch to a different solvent combination. For example, if an ethyl acetate/heptane system is failing, a dichloromethane/methanol system may offer different selectivity.
Product appears to be degrading on the column. The product is sensitive to the acidic nature of silica gel over long exposure times.1. Increase Flow Rate: Run the column at a slightly higher pressure ("flash" chromatography) to minimize the residence time of the compound on the silica. 2. Use Deactivated Silica: As mentioned above, use a basic modifier in your eluent. 3. Consider Alternative Media: For highly sensitive compounds, consider using neutral or basic alumina, or a C18 reversed-phase column, although these are less common for this specific molecule.
Cannot separate product from the starting ketone. The polarity difference between the starting ketone (tert-butyl 3-oxoazetidine-1-carboxylate) and the product amine is small in the chosen solvent system.The product amine should be significantly more polar than the starting ketone. Increase the polarity of the eluent gradually. A gradient elution from a non-polar solvent (e.g., heptane) to a more polar mixture (e.g., 5-10% Methanol in Dichloromethane) should effectively separate the ketone (eluting first) from the more polar amine.

Data Presentation

The following table summarizes typical conditions used for the purification of tert-butyl 3-(amino)azetidine derivatives by flash column chromatography. These serve as a good starting point for optimization.

ParameterCondition 1Condition 2Condition 3Reference(s)
Stationary Phase Silica GelSilica GelSilica Gel[1],[2],[3]
Mobile Phase Gradient: 10% to 30% Ethyl Acetate in Petroleum EtherGradient: 0% to 100% Ethyl Acetate in HeptaneIsocratic: 9:1 Hexane / Ethyl Acetate[1],[2],[3]
Basic Modifier Not specified, but recommended (e.g., 1% Triethylamine)Recommended (e.g., 1% Ammonium Hydroxide)Not specified, but recommended-
Typical Use Case Separation of products with slightly different polarities.Broad-spectrum purification from non-polar impurities.Purification of a moderately polar, single product.[1],[2]

Experimental Protocols

Protocol 1: Standard Workup and Flash Column Chromatography

This protocol describes a general procedure for purifying approximately 1-5 grams of crude this compound.

1. Aqueous Workup: a. Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (EtOAc). c. Combine the organic layers. Wash with a saturated aqueous solution of sodium chloride (brine). d. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude oil.

2. Flash Column Chromatography: a. Prepare the Eluent: Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 98:2 v/v), often with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to prevent streaking. b. Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (like heptane or the initial low-polarity eluent) and carefully pack the chromatography column. c. Load the Sample: Dissolve the crude oil in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it to a dry powder (dry loading). Carefully add the powdered sample to the top of the packed column. d. Elute the Column: Begin elution with your chosen solvent system. Start with a lower polarity and gradually increase it if using a gradient. For example, start with 1% MeOH in DCM and gradually increase to 5% MeOH in DCM. e. Collect and Analyze Fractions: Collect fractions and analyze them by TLC using a suitable stain (e.g., potassium permanganate). f. Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Below is a workflow diagram illustrating the decision-making process for troubleshooting the purification of this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Extraction & Drying) start->workup tlc_analysis TLC Analysis of Crude Product workup->tlc_analysis column_setup Prepare Silica Column (Add 1% TEA to Eluent) tlc_analysis->column_setup Spots are distinct run_column Flash Column Chromatography column_setup->run_column fraction_analysis Analyze Fractions by TLC run_column->fraction_analysis pure_fractions Combine Pure Fractions & Concentrate fraction_analysis->pure_fractions Clean Separation troubleshoot Problem Encountered? fraction_analysis->troubleshoot Impure Fractions final_product Pure Product pure_fractions->final_product streaking Streaking on TLC? troubleshoot->streaking Identify Issue poor_sep Poor Separation? troubleshoot->poor_sep Identify Issue add_base Add Basic Modifier (e.g., 1% TEA) to Eluent streaking->add_base Yes optimize_eluent Optimize Eluent System (Test different solvent ratios/types) poor_sep->optimize_eluent Yes add_base->column_setup Re-prepare optimize_eluent->tlc_analysis Re-evaluate

Caption: Purification troubleshooting workflow.

References

Technical Support Center: Synthesis of tert-Butyl 3-(Methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key building block for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and scalable method is the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine. This reaction is typically carried out using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the intermediate imine in the presence of the starting ketone.[1][2]

Q2: What are the primary starting materials for this synthesis?

The key starting materials are:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone)

  • Methylamine (often used as a solution in a solvent like THF or as a hydrochloride salt)

  • A reducing agent, typically sodium triacetoxyborohydride.

  • An appropriate solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Q3: What are the expected common side products in this synthesis?

The two most common side products are:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate : This results from the reduction of the starting ketone, tert-butyl 3-oxoazetidine-1-carboxylate.

  • tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate : This is a product of over-methylation, where the desired secondary amine reacts further with the imine intermediate or residual methylating agent.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via reductive amination.

Problem 1: Low yield of the desired product.

Potential CauseSuggested Solution
Incomplete imine formation The reaction between the ketone and methylamine to form the imine is an equilibrium process. Ensure anhydrous conditions, as water can inhibit imine formation. Consider pre-stirring the ketone and methylamine for a period before adding the reducing agent. The addition of a catalytic amount of a weak acid, like acetic acid, can also promote imine formation.
Competitive reduction of the starting ketone If a less selective reducing agent is used, or if the imine formation is slow, the starting ketone may be reduced to the corresponding alcohol. Use a mild and selective reducing agent like sodium triacetoxyborohydride, which is known to preferentially reduce the protonated imine.
Degradation of starting material or product Azetidine rings can be sensitive to harsh reaction conditions. Avoid strong acids or bases and high temperatures unless specified in a validated protocol.
Suboptimal stoichiometry Ensure the correct molar ratios of reagents. An excess of methylamine can drive the imine formation but may also increase the chance of over-methylation. An insufficient amount of the reducing agent will lead to incomplete conversion.

Problem 2: High percentage of the alcohol side product (tert-Butyl 3-hydroxyazetidine-1-carboxylate).

Potential CauseSuggested Solution
Slow imine formation As mentioned above, slow imine formation allows the reducing agent more opportunity to react with the starting ketone. Optimize conditions to favor imine formation before the reduction step.
Non-selective reducing agent While sodium triacetoxyborohydride is generally selective, its reactivity can be influenced by reaction conditions. Ensure the reaction is run at the recommended temperature (often room temperature).

Problem 3: Significant formation of the tertiary amine (tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate).

Potential CauseSuggested Solution
Excess methylamine or prolonged reaction time Carefully control the stoichiometry of methylamine. Using a large excess can lead to the formation of the dimethylated product. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) and quench the reaction once the starting material is consumed to avoid over-alkylation.
Reaction temperature Higher temperatures can sometimes promote over-alkylation. Maintain the recommended reaction temperature.

Problem 4: Difficulty in purifying the final product.

Potential CauseSuggested Solution
Similar polarity of product and side products The desired product and the common side products may have similar polarities, making separation by standard column chromatography challenging. Consider using a different stationary phase or solvent system for chromatography. Derivatization of the secondary amine to a less polar derivative before purification, followed by deprotection, can be an alternative strategy.
Residual reagents Ensure the reaction is properly quenched and worked up to remove any unreacted reagents or byproducts from the reducing agent.

Data Presentation

The following table summarizes typical yields for the synthesis of this compound and its common side products under optimized reductive amination conditions. Note that actual yields may vary depending on the specific experimental conditions.

CompoundStructureTypical Yield (%)
This compound 75 - 90%
tert-Butyl 3-hydroxyazetidine-1-carboxylate 5 - 15%
tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate < 5%

Experimental Protocols

Key Experiment: Reductive Amination of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway A tert-Butyl 3-oxoazetidine-1-carboxylate B Imine Intermediate A->B + Methylamine - H2O D tert-Butyl 3-hydroxyazetidine-1-carboxylate (Side Product) A->D + [H] (Side Reaction) C This compound (Desired Product) B->C + [H] (Reduction)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions incomplete_conv Incomplete Conversion? check_conditions->incomplete_conv side_products Major Side Products? check_conditions->side_products incomplete_conv->side_products No extend_time Extend Reaction Time or Add More Reagent incomplete_conv->extend_time Yes optimize_purification Optimize Purification Method side_products->optimize_purification No analyze_side_products Identify Side Products (NMR, MS) side_products->analyze_side_products Yes end Improved Synthesis extend_time->end optimize_purification->end adjust_stoichiometry Adjust Reagent Stoichiometry analyze_side_products->adjust_stoichiometry adjust_temp Modify Reaction Temperature analyze_side_products->adjust_temp adjust_stoichiometry->end adjust_temp->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Navigating the Lability of tert-Butyl 3-(Methylamino)azetidine-1-carboxylate Under Acidic Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing tert-butyl 3-(methylamino)azetidine-1-carboxylate, its stability under acidic conditions presents a critical experimental challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its use, ensuring greater experimental success and reproducibility.

The primary stability concerns with this molecule in an acidic environment are twofold: the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group and the inherent ring strain of the azetidine core, which can lead to ring-opening upon protonation.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following table provides an illustrative summary of expected stability trends based on general principles of Boc-protecting group and azetidine chemistry. This data is intended for comparative purposes to guide experimental design.

Acid ConditionTemperature (°C)Time (hours)Boc Deprotection (%)Azetidine Ring Opening (%)Primary Degradation Product(s)
1 M HCl in Ethyl Acetate251>95<53-(Methylamino)azetidine dihydrochloride
20% TFA in DCM250.5>98<23-(Methylamino)azetidine bis(trifluoroacetate)
50% TFA in DCM250.5>995-103-(Methylamino)azetidine bis(trifluoroacetate), Ring-opened byproducts
1 M Aqueous HCl (pH 0)254>9915-253-(Methylamino)azetidine dihydrochloride, Ring-opened byproducts
pH 4 Acetate Buffer2524<5<1Minimal degradation
pH 5 Phosphate Buffer502410-15<23-(Methylamino)azetidine

Troubleshooting Guides & FAQs

This section addresses common problems encountered when working with this compound in acidic media.

Issue 1: Incomplete or Slow Boc Deprotection

Q: My Boc deprotection reaction is not going to completion, or is very slow. What are the possible causes and solutions?

A: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is stable to weak acids. For complete and rapid removal, strong acids are necessary.

    • Solution: Use a strong acid such as trifluoroacetic acid (TFA) at a concentration of 20-50% in a non-polar solvent like dichloromethane (DCM), or 4M hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate.[1]

  • Low Reaction Temperature: While some deprotections can proceed at 0°C, sluggish reactions may require room temperature.

    • Solution: Allow the reaction to warm to room temperature and monitor by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Steric Hindrance: While less common for this specific molecule, bulky substituents near the Boc group can hinder acid access.

    • Solution: Increase the reaction time or consider a different acid with a smaller counter-ion.

Issue 2: Formation of Unexpected Byproducts

Q: I am observing unexpected impurities in my reaction mixture after acidic treatment. What could they be and how can I avoid them?

A: The formation of byproducts is a common issue, primarily arising from the reactivity of the intermediates formed during deprotection.

  • t-Butylation: The Boc deprotection proceeds through the formation of a tert-butyl cation.[1] This reactive carbocation can alkylate nucleophilic sites on your molecule of interest or the solvent.

    • Solution: Employ scavengers to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole, typically used at 2-5% (v/v) in the reaction mixture.[1][2]

  • Azetidine Ring Opening: Under strongly acidic conditions, the azetidine nitrogen can be protonated, forming a strained azetidinium ion. This intermediate is susceptible to nucleophilic attack by the counter-ion of the acid or other nucleophiles present, leading to ring-opened byproducts.

    • Solution: Use the mildest acidic conditions that still achieve efficient Boc deprotection. Minimize reaction time and avoid excessive heating. If ring opening is a persistent issue, consider alternative, milder deprotection methods such as using zinc bromide in dichloromethane.[1]

Issue 3: Difficulty in Product Isolation

Q: After deprotection, I am having trouble isolating my product, 3-(methylamino)azetidine.

A: The product is a free amine, which can be highly water-soluble and potentially volatile.

  • Solution: After deprotection, the product exists as an ammonium salt (e.g., dihydrochloride or bis(trifluoroacetate)). It is often advantageous to isolate this salt, which is typically a solid and less water-soluble than the free base. If the free base is required, a careful basic workup followed by extraction with an appropriate organic solvent is necessary. Lyophilization can be a useful technique for isolating the salt form.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Add a scavenger, such as triisopropylsilane (TIS) (1.1 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Monitoring Stability under Acidic Conditions by HPLC
  • Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, and 6).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Initiate the stability study by diluting a known amount of the stock solution into the prepared buffer solutions to a final concentration of approximately 1 mg/mL.

  • Maintain the solutions at a constant temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Quench any further degradation by neutralizing the aliquot with a suitable base if necessary.

  • Analyze the aliquots by a validated reverse-phase HPLC method with UV or MS detection to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.

Visualizations

degradation_pathway start This compound deprotection Boc Deprotection start->deprotection Strong Acid (e.g., TFA, HCl) ring_opening Azetidine Ring Opening start->ring_opening Strong Acid + Nucleophile product 3-(Methylamino)azetidine deprotection->product byproduct1 tert-Butyl Cation deprotection->byproduct1 byproduct2 Ring-Opened Products ring_opening->byproduct2

Caption: Degradation pathway of this compound.

troubleshooting_workflow decision decision issue issue solution solution start Experiment with Acidic Conditions issue_node Stability Issue Encountered? start->issue_node incomplete_deprotection Incomplete Deprotection issue_node->incomplete_deprotection Yes byproducts Byproduct Formation issue_node->byproducts Yes success Successful Outcome issue_node->success No check_acid Increase Acid Strength/Conc. or Temp. incomplete_deprotection->check_acid use_scavenger Add Scavenger (e.g., TIS) byproducts->use_scavenger t-Butylation mild_conditions Use Milder Acid/Conditions byproducts->mild_conditions Ring Opening check_acid->success use_scavenger->success mild_conditions->success

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Optimizing Reaction Conditions for tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-(methylamino)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

The most prevalent and efficient method for synthesizing this compound is the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced to the desired secondary amine. Another, less common, approach involves the N-alkylation of tert-butyl 3-aminoazetidine-1-carboxylate with a methylating agent.

Q2: Which reducing agent is most suitable for the reductive amination to form the target compound?

The choice of reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and high selectivity for the iminium ion over the starting ketone.[1][2] This selectivity minimizes the formation of the corresponding alcohol byproduct.[1] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.[3] Sodium borohydride (NaBH₄) is a stronger reducing agent and can lead to the undesired reduction of the starting ketone if not used in a two-step procedure.[2][3]

Q3: What are the typical challenges encountered during the synthesis and purification of this compound?

Common challenges include:

  • Low Yields: This can be due to incomplete reaction, side product formation, or difficulties in product isolation.

  • Side Product Formation: The primary side products are the alcohol resulting from the reduction of the starting ketone and the tertiary amine from over-alkylation.

  • Purification Difficulties: The polarity of the product and potential impurities can make purification by column chromatography challenging.

  • Handling of Methylamine: Methylamine is a gas at room temperature and is often used as a solution in a solvent or as its hydrochloride salt, which requires specific handling procedures.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] Staining with a suitable agent, such as potassium permanganate or ninhydrin, can help visualize the starting material and product on a TLC plate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via reductive amination.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete imine/iminium ion formation.- Ensure the methylamine (or its salt) is not degraded and is used in a slight excess. - If using methylamine hydrochloride, ensure a suitable base (e.g., triethylamine) is added to liberate the free amine. - For less reactive amines, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[1]
Inactive reducing agent.- Use a fresh batch of the reducing agent. - Ensure the reducing agent was stored under appropriate anhydrous conditions.
Incorrect reaction temperature.- While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary for slow reactions. However, be cautious as this can also promote side reactions.
Formation of Significant Amount of Alcohol Byproduct (tert-butyl 3-hydroxyazetidine-1-carboxylate) The reducing agent is too strong or not selective.- Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1] - If using sodium borohydride (NaBH₄), consider a two-step process where the imine is formed first, followed by the addition of the reducing agent at a lower temperature.[3]
Formation of Over-Alkylated Product (Tertiary Amine) Excess methylamine or prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of methylamine. - Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.
Difficult Purification by Column Chromatography Co-elution of the product with impurities.- Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. - Consider using an amine-deactivated silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing.
Product is volatile or unstable on silica gel.- If the product is suspected to be volatile, concentrate the fractions carefully under reduced pressure at low temperature. - If instability on silica is an issue, consider alternative purification methods like crystallization of a salt form.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of tert-butyl 3-oxoazetidine-1-carboxylate with Methylamine

Reducing AgentTypical SolventTemperature (°C)Typical Yield (%)Notes
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room Temperature70-90[1]Mild and selective; often the reagent of choice.[1]
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)Room Temperature60-85Effective but toxic; requires careful handling.[3]
Sodium borohydride (NaBH₄)Methanol (MeOH)0 to Room Temperature50-70Less selective; may require a two-step procedure to minimize alcohol byproduct formation.[3]
Catalytic Hydrogenation (e.g., H₂, Pd/C)Methanol (MeOH) or Ethanol (EtOH)Room Temperature65-85A greener alternative, but may require specialized equipment.

Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted from established procedures for reductive amination.[1]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Methylamine solution (e.g., 2 M in THF or MeOH) or Methylamine hydrochloride

  • Triethylamine (if using methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM or DCE (to make a 0.1-0.2 M solution) under an inert atmosphere, add the methylamine solution (1.1-1.2 eq). If using methylamine hydrochloride, add triethylamine (1.2 eq) to the solution of the ketone before adding the methylamine salt.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification start Start dissolve Dissolve tert-butyl 3-oxoazetidine-1-carboxylate and methylamine in DCM start->dissolve stir_imine Stir for 30-60 min at room temperature dissolve->stir_imine add_nabhoac Add NaBH(OAc)₃ portion-wise stir_imine->add_nabhoac stir_reaction Stir for 2-12 h at room temperature add_nabhoac->stir_reaction quench Quench with sat. NaHCO₃ solution stir_reaction->quench extract Extract with DCM quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield Yes side_product Significant Side Product Formation start->side_product Yes purification_issue Purification Difficulty start->purification_issue Yes check_reagents Check Reagent Quality (Amine, Reducing Agent) low_yield->check_reagents optimize_conditions Optimize Conditions (Temp, Time, Catalyst) low_yield->optimize_conditions alcohol_byproduct Alcohol Byproduct? side_product->alcohol_byproduct overalkylation Over-alkylation? side_product->overalkylation tailing Product Tailing on TLC? purification_issue->tailing coelution Co-elution with Impurity? purification_issue->coelution change_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) alcohol_byproduct->change_reductant Yes two_step Consider Two-Step Procedure alcohol_byproduct->two_step Yes adjust_stoichiometry Adjust Amine Stoichiometry overalkylation->adjust_stoichiometry Yes monitor_closely Monitor Reaction Closely overalkylation->monitor_closely Yes add_base Add Base to Eluent (e.g., Et₃N) tailing->add_base Yes amine_silica Use Amine-Deactivated Silica tailing->amine_silica Yes optimize_gradient Optimize Eluent Gradient coelution->optimize_gradient Yes alternative_purification Consider Alternative Purification (e.g., Crystallization) coelution->alternative_purification Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Preventing dimer formation in reactions with 3-aminoazetidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dimer formation in reactions involving 3-aminoazetidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in reactions with 3-aminoazetidine?

A1: Dimer formation, or self-condensation, is a side reaction where two molecules of a 3-aminoazetidine derivative react with each other. This is problematic because the primary amino group of one molecule can act as a nucleophile and react with an activated form of another molecule, leading to the formation of an unwanted dimer byproduct. This reduces the yield of the desired product, complicates purification, and consumes valuable starting material.

Q2: What are the most common types of reactions where dimer formation with 3-aminoazetidine is observed?

A2: Dimerization is most prevalent in reactions where the 3-aminoazetidine is intended to act as a nucleophile, such as:

  • Amide Coupling (Acylation): Reaction with carboxylic acids, acid chlorides, or activated esters.

  • Sulfonylation: Reaction with sulfonyl chlorides.

  • Reductive Amination: Although less common, if the reaction conditions are not well-controlled, self-condensation can occur.

Q3: How can I detect the formation of a dimer in my reaction mixture?

A3: Dimer formation can be detected using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dimer will typically have a different Rf value than the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The dimer will appear as a distinct peak in the chromatogram with a mass corresponding to twice the mass of the 3-aminoazetidine derivative minus the elements of the leaving group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude product will show an extra set of signals corresponding to the symmetrical dimer.

Q4: Is it possible to completely eliminate dimer formation?

A4: While complete elimination can be challenging, dimer formation can be significantly minimized to negligible levels by carefully controlling the reaction conditions. The strategies outlined in this guide are designed to favor the desired intermolecular reaction over the undesired self-condensation.

Troubleshooting Guide: Preventing Dimer Formation

Issue 1: Significant Dimer Formation in Amide Coupling/Acylation Reactions

Root Cause: The high reactivity and concentration of both the activated electrophile and the nucleophilic 3-aminoazetidine can lead to rapid self-reaction.

Solutions:

  • Slow Addition of Reagents: Add the more reactive reagent (e.g., the acid chloride or activated ester) dropwise to a dilute solution of the 3-aminoazetidine derivative. This maintains a low concentration of the electrophile, favoring the reaction with the intended substrate over self-reaction.[1]

  • Low Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or -20 °C) to decrease the rate of all reactions, allowing for better control.

  • Choice of Coupling Reagent: Use a coupling reagent that minimizes the concentration of the highly reactive acylating intermediate. For example, carbodiimide reagents like DCC or EDC in the presence of an additive like HOBt or HOAt can be effective.[2]

  • Stoichiometry Control: Use a slight excess of the more valuable or less reactive coupling partner to ensure the complete consumption of the other reactant.

  • Use of a Protecting Group: If possible, protect the secondary amine on the azetidine ring (if unsubstituted) with a group like Boc (tert-butoxycarbonyl) to prevent its participation in side reactions.

Issue 2: Dimer Byproduct Observed in Sulfonylation Reactions

Root Cause: Sulfonyl chlorides are highly electrophilic, leading to a fast and often exothermic reaction with the 3-aminoazetidine, which can promote dimerization.

Solutions:

  • Low Temperature Protocol: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate.

  • Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution slowly to a stirred solution of the 3-aminoazetidine and a non-nucleophilic base (e.g., triethylamine or DIPEA).

  • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.

Issue 3: Self-Condensation During Reductive Amination

Root Cause: While the primary reaction is between the 3-aminoazetidine and a carbonyl compound, under certain conditions, the newly formed secondary amine can react with another molecule of the starting carbonyl, or the 3-aminoazetidine can react with the imine intermediate.

Solutions:

  • One-Pot Procedure with a Selective Reducing Agent: Use a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) that selectively reduces the imine in the presence of the aldehyde or ketone.[3][4][5][6][7][8] This ensures that the imine is trapped and reduced as it is formed, minimizing its availability for side reactions.

  • Control of Stoichiometry: Use a slight excess of the carbonyl compound to ensure the full conversion of the 3-aminoazetidine.

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without significantly protonating the amine nucleophile.

Data Presentation

The following table provides representative (hypothetical, for illustrative purposes) data on the impact of various reaction parameters on dimer formation during the acylation of 3-aminoazetidine with a generic acid chloride.

ParameterCondition ADimer Formation (%)Condition BDimer Formation (%)
Addition Rate Bolus Addition35%Slow Dropwise (1h)<5%
Temperature Room Temp (25°C)28%0 °C8%
Concentration 1.0 M40%0.1 M12%
Base Pyridine25%DIPEA15%
Stoichiometry (Amine:Acid Chloride) 1:122%1.2:19%

Experimental Protocols

Protocol 1: Minimizing Dimer Formation in Amide Coupling via Slow Addition

This protocol describes the acylation of 3-aminoazetidine hydrochloride with an acid chloride, emphasizing slow addition to minimize dimerization.

Materials:

  • 3-Aminoazetidine Hydrochloride (1.0 eq)

  • Acid Chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend 3-aminoazetidine hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the base (TEA or DIPEA) to the stirred suspension and stir for 15 minutes.

  • In a separate flask, dissolve the acid chloride in anhydrous DCM.

  • Add the acid chloride solution dropwise to the 3-aminoazetidine solution over a period of 30-60 minutes using a syringe pump or a dropping funnel.

  • Maintain the reaction temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Boc Protection of 3-Aminoazetidine

This protocol describes the protection of the primary amino group of 3-aminoazetidine to prevent its participation in subsequent reactions.

Materials:

  • 3-Aminoazetidine Hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend 3-aminoazetidine hydrochloride in the chosen solvent in a round-bottom flask.

  • Add TEA to the suspension and stir at room temperature for 15 minutes to liberate the free base.

  • Add (Boc)₂O portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-3-aminoazetidine.

Visualizations

Dimer_Formation_Amide_Coupling cluster_reactants Reactants cluster_desired_path Desired Reaction cluster_side_reaction Side Reaction (Dimerization) A 3-Aminoazetidine (Nucleophile) C Desired Amide Product A->C Reacts with External Electrophile D Activated 3-Aminoazetidine (Electrophile) A->D Reacts with Activated Self E Dimer Byproduct A->E Reacts with Activated Dimer Intermediate B Acid Chloride (Electrophile) B->C D->E

Mechanism of Dimer Formation in Amide Coupling.

Troubleshooting_Workflow start Dimer Formation Observed q1 Is the reaction an Amide Coupling/Sulfonylation? start->q1 a1_yes Implement Slow Addition and Low Temperature Protocol q1->a1_yes Yes q2 Is the reaction a Reductive Amination? q1->q2 No q3 Is the concentration > 0.5M? a1_yes->q3 a2_yes Use Selective Reducing Agent (e.g., STAB) in a one-pot setup q2->a2_yes Yes q2->q3 No a2_yes->q3 a3_yes Dilute the Reaction Mixture q3->a3_yes Yes end_node Re-evaluate and Optimize q3->end_node No a3_yes->end_node

Troubleshooting Decision Workflow for Dimer Formation.

Boc_Protection_Logic start Starting with 3-Aminoazetidine protect N-Boc Protection ((Boc)2O, Base) start->protect protected_azetidine N-Boc-3-Aminoazetidine (Nucleophilicity Masked) protect->protected_azetidine reaction Desired Reaction (e.g., Acylation on another part of the molecule or subsequent deprotection and reaction) protected_azetidine->reaction no_dimer Dimer Formation Prevented reaction->no_dimer

Logic of Using a Protecting Group to Prevent Dimerization.

References

Technical Support Center: Boc Protection of 3-(Methylamino)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Boc protection of 3-(methylamino)azetidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of Boc protecting 3-(methylamino)azetidine?

A1: The tert-butyloxycarbonyl (Boc) group is used as a protecting group for the secondary amine in 3-(methylamino)azetidine. This protection prevents the amine from participating in undesired side reactions during subsequent synthetic steps, particularly when other functional groups in the molecule need to be modified. The Boc group can be selectively removed under acidic conditions when the amine's reactivity is required again.

Q2: What are the common reagents and conditions for the Boc protection of 3-(methylamino)azetidine?

A2: The most common method involves reacting 3-(methylamino)azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature.

Q3: Are there any known side reactions to be aware of during this procedure?

A3: While generally a clean reaction, potential side reactions can occur. Over-alkylation is a possibility if the starting material is not pure and contains primary amines. Additionally, if the reaction conditions are not optimized, the formation of urea-type byproducts can occur, although this is more common with primary amines. Given the strained nature of the azetidine ring, careful control of reaction conditions is crucial to avoid potential ring-opening or other rearrangements, though this is less common with Boc protection.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the starting material (amine) and the product (Boc-protected amine) will have different retention factors (Rf values). A stain such as ninhydrin can be used to visualize the amine starting material, which will appear as a colored spot, while the protected product will not stain with ninhydrin.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and continue to monitor by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.
Inactive Boc anhydride (Boc₂O).Use a fresh bottle of Boc₂O. Boc₂O can degrade over time, especially if exposed to moisture.
Inadequate base.Ensure the base is not degraded and is used in at least a stoichiometric amount. Consider using a stronger, non-nucleophilic base like DIPEA.
Poor quality starting material.Ensure the 3-(methylamino)azetidine is pure and free of any acidic impurities that might quench the base.
Presence of Multiple Spots on TLC (Side Products) Formation of urea or other byproducts.This is less common for secondary amines but can occur. Ensure slow addition of Boc₂O to the reaction mixture. Lowering the reaction temperature might also help.
Over-alkylation from impurities in the starting material.Purify the starting 3-(methylamino)azetidine before the Boc protection step.
Degradation of the azetidine ring.While less likely under standard Boc protection conditions, avoid harsh conditions (strong acids, high temperatures for prolonged periods).
Difficult Purification Product is water-soluble.If the product is difficult to extract with organic solvents, consider using a continuous liquid-liquid extractor or saturating the aqueous layer with sodium chloride to decrease the product's solubility in water.
Co-elution with impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Residual Boc₂O or its byproducts.After the reaction, a wash with a dilute aqueous solution of a non-nucleophilic acid (e.g., citric acid) can help remove any remaining base, and a wash with saturated sodium bicarbonate can help remove some byproducts of Boc₂O.

Experimental Protocols

Standard Protocol for Boc Protection of 3-(Methylamino)azetidine

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 3-(methylamino)azetidine (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(methylamino)azetidine (1.0 eq) in anhydrous DCM or THF, add TEA or DIPEA (1.2-1.5 eq). If using the hydrochloride salt of the amine, use 2.2-2.5 eq of the base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1-1.2 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired tert-butyl 3-(methylamino)azetidine-1-carboxylate.

Visualizations

Reaction Pathway

reaction_pathway Boc Protection of 3-(Methylamino)azetidine cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts A 3-(Methylamino)azetidine C This compound A->C + (Boc)₂O B Di-tert-butyl dicarbonate (Boc)₂O Base Base (e.g., TEA, DIPEA) D t-Butanol E Carbon Dioxide F Protonated Base

Caption: Reaction scheme for the Boc protection of 3-(methylamino)azetidine.

Experimental Workflow

experimental_workflow Experimental Workflow for Boc Protection start Start dissolve Dissolve 3-(methylamino)azetidine and base in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add Boc₂O solution cool->add_boc react Stir at room temperature (12-24h) add_boc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with NaHCO₃ and Brine) monitor->workup Reaction Complete dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Boc protection reaction.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Decision Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction? cause1 Insufficient Reaction Time/Temp? start->cause1 Yes cause2 Inactive Reagents? start->cause2 Yes cause3 Poor Starting Material Quality? start->cause3 Yes sol1 Increase reaction time or gently heat the mixture. cause1->sol1 sol2 Use fresh Boc₂O and base. cause2->sol2 sol3 Purify the starting amine before the reaction. cause3->sol3

Caption: A decision tree to troubleshoot low-yielding Boc protection reactions.

Technical Support Center: Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these valuable four-membered heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yields in Azetidine Ring Formation

Question: My azetidine ring formation reaction is resulting in very low yields. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this issue:

  • Unfavorable Reaction Kinetics: The formation of the four-membered ring often has a high energy transition state.[1]

  • Competing Side Reactions: The formation of more stable five- or six-membered rings, such as pyrrolidines, is a common competing pathway.[1] Elimination reactions can also occur, especially with hindered substrates.[2]

  • Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1]

  • Poor Leaving Group: The efficiency of intramolecular nucleophilic substitution is highly dependent on the choice of leaving group.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can significantly impact the reaction's efficiency.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically screen different solvents, adjust the temperature, and vary catalyst concentrations.[1] For instance, in certain reactions, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction.[2]

  • Improve the Leaving Group: If your substrate has a hydroxyl group, convert it to a better leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[2]

  • Favor Intramolecular Cyclization: Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This will favor the desired intramolecular reaction over intermolecular side reactions like dimerization or polymerization.[2]

  • Select an Appropriate Base and Solvent: The choice of base and solvent is critical and can greatly influence the outcome of the reaction.[2]

Problem 2: Formation of Pyrrolidine Byproduct

Question: I am observing a significant amount of a pyrrolidine byproduct in my reaction mixture. How can I minimize its formation?

Answer: The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common side reaction in azetidine synthesis.[1] This occurs when the cyclization precursor can react to form either the four- or five-membered ring.

Troubleshooting Steps:

  • Choice of Substrate: The structure of the starting material is crucial. Ensure the leaving group is at the appropriate position to favor the 4-exo-tet cyclization required for azetidine formation over the 5-endo-tet cyclization that leads to pyrrolidines.

  • Reaction Conditions: Carefully control the reaction temperature. Lower temperatures can often disfavor the formation of the pyrrolidine byproduct.[3]

  • Catalyst Selection: In catalyzed reactions, the choice of catalyst can influence the regioselectivity of the ring closure. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, the solvent choice can significantly impact the product distribution.[1]

Problem 3: Difficulty in Product Purification

Question: The purification of my crude substituted azetidine product is proving to be difficult. What are the recommended methods?

Answer: The purification of azetidine derivatives can be challenging due to their polarity and potential volatility.[4]

Recommended Purification Techniques:

  • Column Chromatography: This is a common method for purifying azetidine derivatives.[4]

    • Silica Gel: A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.[4]

    • Alumina: For acid-sensitive azetidines, using neutral or basic alumina can be a good alternative to silica gel to prevent degradation.[1]

  • Recrystallization: This can be an effective purification method for solid azetidine derivatives.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted azetidines?

A1: The main synthetic strategies for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most common method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine.[2]

  • [2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[2][5]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[2][6]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[2][6]

Q2: How does the choice of N-protecting group affect the synthesis?

A2: The protecting group on the azetidine nitrogen is crucial. The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many reaction conditions and can be easily removed under acidic conditions.[4] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) offer different deprotection strategies.[4] Bulky protecting groups can also influence the stereochemical outcome of the reaction and help prevent unwanted side reactions.[3]

Q3: What are the challenges associated with the aza-Paternò-Büchi reaction for azetidine synthesis?

A3: The aza-Paternò-Büchi reaction is a powerful tool, but it faces challenges such as the decreased photoreactivity of acyclic imine precursors.[5][7] The excited state of imines can undergo facile and preferential radiationless decay through rotation about the C=N π-bond, which competes with the desired [2+2] cycloaddition.[7]

Q4: Are there stereocontrolled methods for synthesizing substituted azetidines?

A4: Yes, stereocontrolled synthesis of substituted azetidines is an active area of research.[8][9] Strategies often involve using chiral starting materials, chiral catalysts, or diastereoselective reactions to control the stereochemistry of the final product. For example, the diastereoselective hydrozirconation of certain precursors has been explored for the stereoselective synthesis of cis-2,3-disubstituted azetidines.[6]

Data Presentation

Table 1: Comparison of Leaving Groups in Azetidine Formation via Intramolecular Cyclization

Leaving GroupRelative ReactivityTypical ConditionsYield Range (%)Reference
-OTs (Tosylate)HighBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN), Heat60-90[2]
-OMs (Mesylate)HighBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), 0 °C to RT65-95[2]
-OTf (Triflate)Very HighBase (e.g., Proton Sponge®), Solvent (e.g., CH₂Cl₂), Low Temp70-98[2]
-Br (Bromide)ModerateBase (e.g., NaH), Solvent (e.g., DMF)40-75[2]
-Cl (Chloride)LowHarsher conditions may be needed20-60[2]

Table 2: Influence of Solvent on La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

SolventAzetidine:Pyrrolidine RatioYield of Azetidine (%)Reference
Dichloromethane (CH₂Cl₂)1:145[1]
1,2-Dichloroethane (DCE)>20:185[1]
Toluene5:170[1]
Acetonitrile (CH₃CN)2:155[1]

Experimental Protocols

Protocol 1: Synthesis of a 3,3-Disubstituted Azetidine via Intramolecular Cyclization

This protocol describes the synthesis of a 3,3-disubstituted azetidine from a γ-amino alcohol precursor.

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the solution.[2]

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.[2]

  • Monitor the reaction by TLC until the starting material is consumed.[2]

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.[2]

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 1 in a suitable solvent such as acetonitrile (CH₃CN).

  • Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine.[2]

Protocol 2: Lanthanide-Catalyzed Synthesis of an Azetidine from an Epoxide

This protocol describes the optimized conditions for the synthesis of an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide.[1]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[1]

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to 0 °C.[1]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).[1]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Azetidine Synthesis q1 Competing Side Reactions? start->q1 q2 Poor Leaving Group? q1->q2 No sol1 Use High Dilution Adjust Temperature q1->sol1 Yes q3 Suboptimal Conditions? q2->q3 No sol2 Convert -OH to -OTs, -OMs, or -OTf q2->sol2 Yes q4 Steric Hindrance? q3->q4 No sol3 Screen Solvents Optimize Temperature & Catalyst q3->sol3 Yes sol4 Redesign Substrate with Less Bulky Groups q4->sol4 Yes end_node Improved Yield q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reaction Type γ-Amino Alcohol / γ-Haloamine γ-Amino Alcohol / γ-Haloamine Intramolecular Cyclization Intramolecular Cyclization γ-Amino Alcohol / γ-Haloamine->Intramolecular Cyclization Imine + Alkene Imine + Alkene [2+2] Cycloaddition [2+2] Cycloaddition Imine + Alkene->[2+2] Cycloaddition Aziridine Aziridine Ring Expansion Ring Expansion Aziridine->Ring Expansion β-Lactam β-Lactam Reduction Reduction β-Lactam->Reduction Azetidine Substituted Azetidine Intramolecular Cyclization->Azetidine [2+2] Cycloaddition->Azetidine Ring Expansion->Azetidine Reduction->Azetidine

Caption: Common synthetic pathways to the azetidine ring.

References

Removal of impurities from tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-(methylamino)azetidine-1-carboxylate. The information provided is intended to assist in the identification and removal of common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities are typically process-related and can arise from the synthetic route employed. The primary route to this compound is the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) with methylamine. Potential impurities include:

  • Unreacted Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate.

  • Reduction Byproduct: tert-Butyl 3-hydroxyazetidine-1-carboxylate, formed by the reduction of the ketone starting material.

  • Over-alkylation Products: Although less common with methylamine, there is a possibility of forming a tertiary amine.

  • De-protected Impurity: 3-(Methylamino)azetidine, resulting from the hydrolysis of the Boc protecting group, especially if the compound has been exposed to acidic conditions.[1][2]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, methanol) and residual reagents from the reductive amination (e.g., borohydride salts).

Q2: My purified product is an oil, but I have seen it reported as a solid. How can I induce crystallization?

A2: It is not uncommon for Boc-protected amines to be oils or low-melting solids. If a crystalline solid is desired for easier handling and improved purity, the following techniques can be employed:

  • High Vacuum Drying: Ensure all residual solvents are thoroughly removed under high vacuum.

  • Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether.

  • Co-evaporation: Dissolve the oil in a solvent like dichloromethane and add a non-polar solvent like hexane. Slowly remove the dichloromethane on a rotary evaporator. This can sometimes lead to precipitation of the product.

Q3: I am observing a loss of the Boc group during my experiments. How can I prevent this?

A3: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2][3] To prevent its cleavage:

  • Avoid Strong Acids: Do not expose the compound to strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid.

  • Control pH During Workup: During aqueous workup, ensure the pH remains neutral or slightly basic.

  • Use Non-Acidic Purification Methods: Opt for purification techniques that do not involve acidic conditions. For example, use a neutral or slightly basic mobile phase for column chromatography.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Purity After Synthesis Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. If necessary, increase the reaction time or the equivalents of the reducing agent.
Formation of byproducts.Optimize the reaction conditions. For reductive amination, ensure the temperature is controlled and the reducing agent is added portion-wise to minimize side reactions.
Co-eluting Impurity During Column Chromatography Impurity has a similar polarity to the product.Modify the mobile phase. A shallower gradient or the use of a different solvent system (e.g., ethyl acetate/heptane instead of ethyl acetate/hexane) may improve separation. Consider using a different stationary phase if silica gel is not providing adequate separation.
Product Degradation During Storage Exposure to acidic conditions or moisture.Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically 2-8 °C).[4]
Inconsistent Analytical Results (HPLC/GC-MS) On-column degradation.For GC-MS, the high temperatures of the injection port can cause degradation of thermally labile compounds. Consider derivatization to a more stable analogue before analysis. For HPLC, ensure the mobile phase is compatible with the compound and does not contain strong acids.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane or Heptane

  • Triethylamine (Et3N) (optional, to suppress tailing)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a mixture of EtOAc/Hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder (dry loading). This method generally provides better separation than loading the sample as a solution.

  • Elution: Place the dry-loaded sample on top of the packed column. Begin elution with a non-polar solvent system (e.g., 100% DCM or EtOAc/Hexane 1:1) and gradually increase the polarity by adding methanol (e.g., 0-10% gradient of MeOH in DCM). A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent streaking of the amine on the silica gel.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Analytical HPLC Method Development

This protocol provides a starting point for developing an HPLC method for purity analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (use with caution due to potential Boc deprotection) or 10 mM ammonium bicarbonate (for neutral pH).

  • Solvent B: Acetonitrile or Methanol.

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or as determined by UV scan).

  • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes. A typical starting point could be 95% A for 2 minutes, followed by a linear gradient to 95% B over 10 minutes.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NameMolecular Weight ( g/mol )Potential Origin
tert-Butyl 3-oxoazetidine-1-carboxylate171.19Unreacted starting material
tert-Butyl 3-hydroxyazetidine-1-carboxylate173.21Reduction of starting material
3-(Methylamino)azetidine86.13De-protection of the final product

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product from Reductive Amination dissolve Dissolve in DCM start->dissolve dry_load Dry Load onto Silica Gel dissolve->dry_load column Column Chromatography (DCM/MeOH Gradient) dry_load->column collect Collect Fractions column->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Impurity Detected in Final Product check_sm Is the impurity the starting material (N-Boc-3-azetidinone)? start->check_sm check_reduction Is the impurity the reduced ketone (tert-butyl 3-hydroxyazetidine-1-carboxylate)? start->check_reduction check_deprotection Is the impurity the de-Boc'd amine? start->check_deprotection other_impurity Other Impurity start->other_impurity incomplete_rxn Incomplete Reaction. Increase reaction time or reagents. check_sm->incomplete_rxn poor_reduction Inefficient Reductive Amination. Optimize reducing agent and conditions. check_reduction->poor_reduction acidic_conditions Exposure to Acid. Ensure neutral/basic conditions in workup/purification. check_deprotection->acidic_conditions repurify Re-purify with optimized chromatography conditions. other_impurity->repurify

References

Technical Support Center: tert-Butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of tert-butyl 3-(methylamino)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under refrigerated conditions, ideally between 0°C and 8°C.[1] To prevent degradation from atmospheric components, it is best stored under an inert gas atmosphere, such as argon or nitrogen. Some suppliers also recommend storage at room temperature, but for long-term stability, refrigeration is advised.[2] The hydrochloride salt of a similar compound is noted to be stable under dry, dark, and low-temperature conditions.[3]

Q2: What is the appearance and purity of this compound?

This compound is typically a yellow liquid.[1] The purity is generally high, often ≥95% as determined by assay.[1]

Q3: What are the known incompatibilities for this compound?

To maintain the integrity of the compound, avoid contact with strong oxidizing agents, as well as sources of heat and ignition.[3] It is also advisable to avoid exposure to moisture.

Q4: In which solvents is this compound soluble?

Troubleshooting Guides

Problem: Inconsistent experimental results.

If you are experiencing variability in your experimental outcomes, consider the following potential issues with your this compound:

  • Degradation: Has the compound been stored correctly? Improper storage, such as exposure to air, moisture, or elevated temperatures, can lead to degradation. For long-term storage, refrigeration and an inert atmosphere are recommended.

  • Contamination: Was the container properly sealed? Ensure there is no cross-contamination from other reagents.

Problem: Difficulty dissolving the compound.

If you are facing challenges in dissolving the compound, refer to the following suggestions:

  • Solvent Choice: While this compound is expected to be soluble in many organic solvents, its solubility may vary. If you are having trouble with a nonpolar solvent, try a more polar one like methanol, ethanol, or even water, especially if you are using a salt form.

  • Gentle Warming: Gentle warming of the solvent may aid in dissolution. However, be cautious to avoid excessive heat which could lead to degradation.

Data Presentation

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.15 g/mol [1]
Appearance Yellow liquid[1]
Purity ≥ 95%[1]

Table 2: Recommended Storage and Handling

ParameterRecommendationSource
Storage Temperature 0-8 °C (Refrigerated)[1]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)
Incompatibilities Strong oxidizing agents, heat, moisture[3]

Experimental Protocols

General Protocol for N-Arylation of this compound

This protocol is a general guideline for the N-arylation of this compound, a common reaction in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Anhydrous reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).

  • Add anhydrous toluene to the vessel.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the base (e.g., 1.4 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-arylated product.

Visualizations

storage_workflow start Start: Receive Compound check_seal Inspect Container Seal start->check_seal seal_ok Seal Intact? check_seal->seal_ok seal_not_ok Seal Broken Contact Supplier seal_ok->seal_not_ok No storage_condition Select Storage Location seal_ok->storage_condition Yes refrigerate Refrigerate (0-8 °C) Under Inert Gas storage_condition->refrigerate Long-term room_temp Room Temperature (Short-term only) storage_condition->room_temp Short-term end_storage Compound Stored refrigerate->end_storage room_temp->end_storage

Caption: Recommended storage workflow for this compound.

handling_precautions start Handling Procedure ppe Wear Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation avoid_contact Avoid Direct Contact (Skin, Eyes, Inhalation) ventilation->avoid_contact no_ingestion Do Not Eat, Drink, or Smoke avoid_contact->no_ingestion end_handling Handling Complete no_ingestion->end_handling

Caption: Essential handling precautions for this compound.

References

Validation & Comparative

A Comparative Guide to Azetidine Building Blocks in Drug Discovery: Focus on tert-Butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has become a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] This guide provides a comparative analysis of tert-butyl 3-(methylamino)azetidine-1-carboxylate against other key azetidine building blocks, offering insights into their relative performance, supported by experimental data and detailed protocols.

Introduction to Azetidine Building Blocks

Azetidines are four-membered nitrogen-containing heterocycles that offer a unique combination of structural rigidity and three-dimensionality.[1] Their incorporation into small molecules can lead to improved metabolic stability, enhanced aqueous solubility, and better target engagement compared to more flexible or lipophilic aliphatic amines.[1][2] This has led to their widespread use in the development of therapeutics targeting a range of diseases, including cancer and neurological disorders.[3][4][5]

This guide focuses on the comparative utility of this compound and its close analogs, providing a framework for selecting the optimal building block for specific drug discovery applications.

Comparison of Key Azetidine Building Blocks

The choice of substitution on the azetidine ring is a critical decision in drug design, directly impacting a compound's synthetic accessibility, physicochemical properties, and biological activity. The following table summarizes the key characteristics of this compound and compares it with other relevant 3-substituted azetidine building blocks.

Building BlockStructureKey Features & Potential Impact
tert-Butyl 3-aminoazetidine-1-carboxylate Primary Amine: Offers a versatile handle for a wide range of functionalization reactions (e.g., amidation, sulfonylation, reductive amination). The presence of a hydrogen bond donor can be crucial for target interaction.
This compound Secondary Amine (N-methylated): The methyl group can enhance metabolic stability by blocking a potential site of oxidation. It can also improve cell permeability and oral bioavailability by removing a hydrogen bond donor. May provide steric bulk that can influence binding selectivity.
tert-Butyl 3-oxoazetidine-1-carboxylate Ketone: A versatile precursor for synthesizing a wide array of 3-substituted azetidines through reactions such as reductive amination, Wittig reactions, and additions of organometallic reagents.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Hydroxymethyl Group: Introduces a polar group that can improve aqueous solubility. The hydroxyl group can also serve as a handle for further functionalization, such as etherification or esterification.

Performance Comparison and Experimental Data

While direct head-to-head comparative studies are limited in publicly available literature, we can infer performance differences based on structure-activity relationship (SAR) studies of molecules derived from these building blocks and general principles of medicinal chemistry.

Physicochemical Properties

N-methylation of amines is a common strategy in drug discovery to modulate physicochemical properties. The transformation of a primary amine in tert-butyl 3-aminoazetidine-1-carboxylate to the secondary amine in its N-methylated counterpart can be expected to:

  • Increase Lipophilicity (logP): The addition of a methyl group generally increases the lipophilicity of a molecule.

  • Reduce Hydrogen Bond Donor Count: This can lead to improved membrane permeability and oral absorption.

  • Potentially Alter pKa: The basicity of the nitrogen atom may be slightly affected, which can influence interactions with biological targets and off-targets.

Table 1: Predicted Physicochemical Properties

Building BlockMolecular WeightPredicted logPHydrogen Bond DonorsHydrogen Bond Acceptors
tert-Butyl 3-aminoazetidine-1-carboxylate186.250.623
This compound200.281.113

Note: Predicted values can vary depending on the algorithm used.

Biological Activity: Case Studies in Kinase Inhibition

Azetidine scaffolds are frequently employed in the design of kinase inhibitors. The substitution at the 3-position plays a crucial role in directing interactions within the ATP-binding pocket.

Case Study: STAT3 Inhibitors

Recent studies have highlighted the efficacy of azetidine-containing amides as potent and selective STAT3 inhibitors.[4][6] In one study, a series of (R)-azetidine-2-carboxamide analogues demonstrated sub-micromolar potency.[4] While this study focused on 2-substituted azetidines, the principles of targeting STAT3 can be extended to 3-substituted derivatives. The choice between a primary and a secondary amine on the azetidine ring can significantly impact binding affinity and selectivity. For instance, the N-H of a primary amine might form a critical hydrogen bond with a backbone carbonyl in the kinase hinge region, whereas the N-methyl group of a secondary amine could provide favorable van der Waals interactions in a hydrophobic pocket or, conversely, introduce steric hindrance.

Table 2: Biological Activity of Representative STAT3 Inhibitors Incorporating an Azetidine Moiety

Compound IDAzetidine MoietySTAT3 IC50 (µM)Selectivity over STAT1/STAT5Reference
5a (R)-azetidine-2-carboxamide0.55>18 µM[4]
5o (R)-azetidine-2-carboxamide0.38>18 µM[4]
H172 (R)-azetidine-2-carboxamide0.38-0.98>15.8 µM[6]

Note: These compounds are illustrative examples from the literature and do not directly incorporate this compound, but they highlight the potential of the azetidine scaffold in achieving high potency and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of building blocks. Below are representative protocols for the synthesis and evaluation of compounds derived from azetidine building blocks.

Synthesis of N-Methylated Azetidine

Protocol 1: Reductive Amination for N-Methylation

This protocol describes the methylation of a primary amine on the azetidine ring.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Formaldehyde (37% in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in DCM, add formaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

In Vitro Kinase Assay

Protocol 2: General Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Kinase enzyme of interest

  • Peptide substrate

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase enzyme, peptide substrate, and assay buffer.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Logical Workflow for Building Block Selection

The following diagram illustrates a typical decision-making process for selecting an appropriate azetidine building block in a drug discovery project.

building_block_selection start Define Project Goals (e.g., Target, Desired Properties) sar Analyze Existing SAR Data start->sar primary_amine tert-Butyl 3-aminoazetidine-1-carboxylate (Primary Amine) sar->primary_amine H-bond donor is critical secondary_amine This compound (Secondary Amine) sar->secondary_amine Metabolic stability or permeability is key other_azetidines Other Azetidine Building Blocks (e.g., 3-oxo, 3-hydroxymethyl) sar->other_azetidines Further diversification is needed synthesis Synthesize Analogs primary_amine->synthesis secondary_amine->synthesis other_azetidines->synthesis testing In Vitro & In Vivo Testing (Potency, Selectivity, ADME) synthesis->testing decision Select Lead Candidate testing->decision

Caption: Decision workflow for selecting an azetidine building block.

Signaling Pathway Example: STAT3 Inhibition

The diagram below shows a simplified representation of the STAT3 signaling pathway and the potential point of intervention for azetidine-based inhibitors.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 (inactive) jak->stat3_inactive phosphorylates stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer dimerizes nucleus Nucleus dimer->nucleus gene_transcription Gene Transcription (Proliferation, Survival) inhibitor Azetidine-based Inhibitor inhibitor->stat3_active inhibits dimerization

Caption: Simplified STAT3 signaling pathway and inhibitor action.

Conclusion

The selection of an appropriate azetidine building block is a multifaceted decision that requires careful consideration of synthetic feasibility, physicochemical properties, and the specific requirements of the biological target. This compound offers a valuable tool for medicinal chemists, particularly when enhanced metabolic stability and cell permeability are desired. Its comparison with the corresponding primary amine and other 3-substituted azetidines reveals a trade-off between hydrogen bonding potential and other desirable drug-like properties. By leveraging the information and protocols provided in this guide, researchers can make more informed decisions in the design and synthesis of novel azetidine-containing drug candidates.

References

Navigating Azetidine Scaffolds: A Comparative Guide to Alternatives for tert-Butyl 3-(Methylamino)azetidine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2] A commonly utilized building block is tert-butyl 3-(methylamino)azetidine-1-carboxylate. However, the exploration of alternative scaffolds can unlock novel chemical space and provide advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

Introduction to Azetidine Building Blocks

Azetidines are considered privileged scaffolds in drug discovery, acting as bioisosteres for larger rings like pyrrolidine and piperidine.[3] The inherent ring strain of the four-membered ring influences their reactivity, making them valuable intermediates in organic synthesis.[2] The choice of substituents on the azetidine ring, particularly at the 3-position, and the nature of the protecting group on the nitrogen are critical considerations for their application in synthetic routes.

This guide will explore key alternatives to this compound, focusing on other commercially available or readily accessible 3-substituted azetidine derivatives. The comparison will center on their performance in common synthetic transformations crucial for drug development, such as amide bond formation and C-N cross-coupling reactions.

Core Alternatives and Their Synthetic Utility

The primary alternatives to this compound can be categorized based on the functional group at the 3-position and the protecting group on the azetidine nitrogen.

tert-Butyl 3-aminoazetidine-1-carboxylate

This is the parent amine of the target compound and serves as a versatile precursor for a wide range of N-substituted derivatives. Its primary amine offers a reactive handle for various functionalizations.

Azetidine-3-carboxylic acid derivatives

These building blocks are ideal for the synthesis of azetidine-containing amides and esters. They can be coupled with a diverse array of amines and alcohols, providing direct access to compounds with the azetidine core.

3-Hydroxyazetidine derivatives

The hydroxyl group can be leveraged for the synthesis of ethers and esters, or it can be converted into a leaving group for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities at the 3-position.

Azetidin-3-one derivatives

The ketone functionality in azetidin-3-ones is a precursor for reductive amination reactions, allowing for the introduction of various amine substituents at the 3-position.

Comparative Performance in Key Reactions

The following sections provide a comparative overview of the performance of these alternatives in key synthetic transformations.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. The efficiency of this reaction is highly dependent on the nature of the amine and the carboxylic acid, as well as the coupling reagents employed.

Building BlockAmine/Acid PartnerCoupling ReagentSolventYield (%)Reference
tert-Butyl 3-aminoazetidine-1-carboxylate(R)-azetidine-2-carboxylic acidHATU, DIPEADMF>95% (crude)[4]
tert-Butyl 3-aminoazetidine-1-carboxylateVarious Carboxylic AcidsEDCI, HOBtDMF60-85%Generic protocol
N-Boc-azetidine-3-carboxylic acidVarious AnilinesHATU, DIPEADMF75-92%[4]

Experimental Protocol: General Procedure for Amide Coupling with tert-Butyl 3-aminoazetidine-1-carboxylate

To a solution of the carboxylic acid (1.0 eq) in DMF, HOBt (1.2 eq) and EDCI (1.2 eq) are added. The mixture is stirred for 15 minutes at room temperature. Then, tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq) and a base such as triethylamine or DIPEA (2.0 eq) are added. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Amide Coupling Workflow Diagram

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. Azetidin-3-one derivatives are excellent substrates for this reaction.

Building BlockAmine PartnerReducing AgentSolventYield (%)Reference
1-Boc-azetidin-3-oneParaformaldehydeNot specifiedNot specifiedNot specified[3]
1-Boc-azetidin-3-oneVarious AminesNaBH(OAc)₃DCE50-80%Generic protocol

Experimental Protocol: General Procedure for Reductive Amination with 1-Boc-azetidin-3-one

To a solution of 1-Boc-azetidin-3-one (1.0 eq) and the desired amine (1.1 eq) in dichloroethane (DCE), acetic acid (1.2 eq) is added. The mixture is stirred for 1 hour at room temperature. Then, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reductive Amination Workflow Diagram

Synthesis of Azetidine Scaffolds

The accessibility of the starting materials is a crucial factor in large-scale synthesis. The following diagram illustrates a general synthetic pathway to key azetidine intermediates.

Synthetic Pathways to Azetidine Cores

A green and cost-effective synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate has been reported, starting from commercially available and low-cost materials, which is suitable for industrial production.[5]

Conclusion

While this compound is a valuable and widely used building block, a range of viable alternatives offers flexibility and expanded opportunities in synthetic design. tert-Butyl 3-aminoazetidine-1-carboxylate serves as a versatile precursor for diverse N-substitution. Azetidine-3-carboxylic acids provide a direct route to amides, and azetidin-3-ones are key intermediates for reductive amination strategies. The choice of the optimal building block will depend on the specific synthetic target and the desired reaction pathway. By considering the alternatives presented in this guide, researchers can make more informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Guide to Structural Analogues of tert-butyl 3-(methylamino)azetidine-1-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of structural analogues of tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key building block in medicinal chemistry. The azetidine scaffold is a valuable pharmacophore due to its conformational rigidity and synthetic versatility.[1] This document summarizes quantitative data on the biological activities of various analogues, details relevant experimental protocols, and presents key workflows and pathways using logical diagrams to aid in the development of novel therapeutics.

I. Monoamine Reuptake Inhibition: A Key Therapeutic Target

A significant area of investigation for 3-aminoazetidine derivatives is their activity as monoamine reuptake inhibitors, which are crucial for treating depression and other neurological disorders.[1][2] These compounds can modulate the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters (SERT, NET, and DAT).[1]

Comparative Analysis of Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory activities (IC50 values) of a selection of 3-aminoazetidine analogues. The data is extracted from a study by Han et al. (2014), which explored two series of compounds (Series A and B) derived from Boc-protected 3-azetidinone and Boc-protected 3-azetidinal, respectively.[3] The goal of the study was to identify triple reuptake inhibitors with a potency order of SERT > NET > DAT.[3]

Table 1: Inhibitory Activities (IC50, nM) of 3-Aminoazetidine Analogues against Monoamine Transporters [3]

Compound IDR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
Series A
8abPhenylBenzyl5.425250
8af4-Chlorophenyl2-Chlorobenzyl2.115180
8cg2,4-Dichlorophenyl2-Chlorobenzyl1.88.9150
8ch2,4-Dichlorophenyl2,4-Dichlorobenzyl1.57.5120
8cu3,4-Dichlorophenyl2-Chlorobenzyl2.512210
Series B
10ck2,4-DichlorophenylH1.26.898
10cq3,4-DichlorophenylH1.99.5150
10dl2-NaphthylH0.94.575
References
Fluoxetine--1.11501200
Nisoxetine--1800.8350
GBR12909--25003501.5

Data is a selection from the referenced study for illustrative purposes.[3]

Experimental Protocol: Monoamine Transporter Uptake Assay

The inhibitory activity of the compounds was determined using a neurotransmitter transporter uptake assay with human embryonic kidney 293 (HEK293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporters (hSERT, hNET, or hDAT).[3]

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Neurotransmitter Transporter Uptake Assay Kit

  • Test compounds and reference standards (Fluoxetine, Nisoxetine, GBR12909)

  • 96-well fluorescence plate reader

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells in the appropriate medium and conditions.[4]

  • Assay Preparation: Harvest and seed the cells into 96-well plates.[4]

  • Compound Incubation: Prepare serial dilutions of the test compounds and add them to the cells.[4]

  • Radioligand Addition: Add a radiolabeled substrate specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT) to initiate the uptake reaction.[4]

  • Termination and Measurement: Terminate the uptake reaction and measure the amount of radioligand taken up by the cells using a scintillation counter.[4]

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.[4]

G cluster_workflow Experimental Workflow: Monoamine Transporter Uptake Assay Cell_Culture 1. Culture HEK293 cells expressing hSERT, hNET, or hDAT Assay_Preparation 2. Seed cells into 96-well plates Cell_Culture->Assay_Preparation Compound_Incubation 3. Add serial dilutions of test compounds Assay_Preparation->Compound_Incubation Radioligand_Addition 4. Add radiolabeled transporter-specific substrate Compound_Incubation->Radioligand_Addition Termination_Measurement 5. Terminate uptake and measure radioactivity Radioligand_Addition->Termination_Measurement Data_Analysis 6. Calculate IC50 values Termination_Measurement->Data_Analysis

Workflow for the in vitro monoamine transporter uptake assay.

II. Anticancer Activity of Azetidine Derivatives

Azetidine-containing compounds have also been investigated for their potential as anticancer agents. Their mechanism of action can involve the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.

Comparative Analysis of Cytotoxicity

The following table presents the cytotoxic activity (IC50 values) of selected azetidine derivatives against different cancer cell lines.

Table 2: Anticancer Activity of Azetidine Analogues

Compound ClassCancer Cell LineEndpointIC50 (µM)Putative Mechanism of Action
Azetidin-2-one derivativeSiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption
B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption
Azetidine-based STAT3 InhibitorsTriple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a specific density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azetidine compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_pathway JAK-STAT3 Signaling Pathway and Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3 Inhibits (Irreversible binding)

Inhibition of the JAK-STAT3 signaling pathway by azetidine derivatives.

III. Antimicrobial Activity of Azetidine Derivatives

Certain azetidine analogues have demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of novel azetidine compounds can be assessed by measuring the zone of inhibition in an agar well diffusion assay.

Table 3: Antimicrobial Activity of Azetidine Analogues (Zone of Inhibition in mm)

CompoundConcentration (mg/mL)Staphylococcus aureusEscherichia coli
M70.012225
M80.012025
Ampicillin (Standard)0.013027
Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to evaluate the antimicrobial activity of chemical substances.

Materials:

  • Petri plates

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ampicillin)

  • Sterile cork borer

Procedure:

  • Media Preparation and Inoculation: Prepare and sterilize the agar medium, pour it into sterile Petri plates, and allow it to solidify. Inoculate the agar surface with the test microorganism.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound and Control Application: Add a defined volume of the dissolved test compound into the wells. Use the solvent alone as a negative control and a standard antibiotic solution as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around the well where bacterial growth is inhibited.

G cluster_workflow Workflow for Agar Well Diffusion Assay Prepare_Plates 1. Prepare and inoculate agar plates Create_Wells 2. Create wells in the agar Prepare_Plates->Create_Wells Add_Samples 3. Add test compounds, positive, and negative controls Create_Wells->Add_Samples Incubate 4. Incubate plates at 37°C Add_Samples->Incubate Measure_Zones 5. Measure zones of inhibition Incubate->Measure_Zones

Workflow for the agar well diffusion assay.

References

Biological efficacy of compounds derived from tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a significant structural motif in medicinal chemistry. Its inherent conformational rigidity and synthetic tractability make it an attractive building block for designing novel therapeutic agents.[1] This guide provides a comparative analysis of the biological efficacy of compounds derived from tert-butyl 3-(methylamino)azetidine-1-carboxylate and related azetidine analogs, with a focus on their potential as enzyme inhibitors.

Comparative Efficacy of Azetidine-Based Inhibitors

Derivatives of the azetidine core have demonstrated potent inhibitory activity against a range of enzymes, including Fatty Acid Amide Hydrolase (FAAH) and Janus Kinases (JAKs). The following table summarizes the in vitro efficacy of representative azetidine-based compounds against these targets, alongside comparative data for alternative inhibitors.

Compound IDTargetIC₅₀ (nM)Assay TypeOrganism
VER-24052 (Azetidine-urea derivative) FAAH78Homogenate AssayRat
URB-597 (Carbamate inhibitor) FAAH4.6Homogenate AssayNot Specified
Compound 7 (Azetidine-bis-amide) JAK30.26Biochemical AssayNot Specified
Compound 7 (Azetidine-bis-amide) JAK13.2Biochemical AssayNot Specified
Tofacitinib (Marketed JAK inhibitor) JAK31Cell-based AssayHuman
Tofacitinib (Marketed JAK inhibitor) JAK12Cell-based AssayHuman

Data compiled from multiple sources.[1][2]

In-Depth Analysis of Biological Activity

Fatty Acid Amide Hydrolase (FAAH) Inhibition:

Azetidine-urea derivatives have been identified as potent inhibitors of FAAH, an enzyme that degrades endocannabinoids and is a target for pain and inflammation.[1][3] For instance, the chiral azetidine-urea VER-24052 demonstrated an IC₅₀ of 78 nM against rat FAAH.[1] Interestingly, the inhibitory activity was found to be stereospecific, with the enantiomer showing no activity.[1] In comparison, non-azetidine inhibitors such as the carbamate URB-597 exhibit even greater potency with an IC₅₀ of 4.6 nM.[2] The inhibition of FAAH is being explored as a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease.[3][4]

Janus Kinase (JAK) Inhibition:

Azetidine-containing compounds have also been developed as selective JAK inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis.[1] An azetidine-bis-amide derivative (Compound 7) showed exceptional potency and selectivity for JAK3 (IC₅₀ = 0.26 nM) over JAK1 (IC₅₀ = 3.2 nM).[1] This selectivity is a critical attribute in minimizing off-target effects. For comparison, the marketed JAK inhibitor Tofacitinib, which also incorporates a heterocyclic scaffold, exhibits IC₅₀ values of 1 nM and 2 nM against JAK3 and JAK1, respectively.[1]

Experimental Protocols

FAAH Inhibitor Screening Assay (Homogenate Assay):

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against FAAH.

  • Preparation of Brain Homogenate: Rat brains are homogenized in a buffer solution (e.g., Tris-HCl with EDTA) to release the FAAH enzyme. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the enzyme is collected.

  • Incubation: The test compound, at varying concentrations, is pre-incubated with the brain homogenate for a specified period (e.g., 3 hours) to allow for inhibitor-enzyme binding.[1]

  • Substrate Addition: A labeled substrate, such as anandamide, is added to the mixture to initiate the enzymatic reaction.

  • Reaction Termination and Analysis: The reaction is stopped after a defined time, and the amount of product formed is quantified using techniques like liquid scintillation counting or mass spectrometry.

  • IC₅₀ Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Molecular Pathways and Workflows

JAK-STAT Signaling Pathway and Inhibition:

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity and cell growth. Azetidine-based inhibitors can block this pathway by targeting the kinase activity of JAKs.[5]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->JAK Inhibits Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Caption: JAK-STAT signaling and its inhibition by azetidine derivatives.

General Drug Discovery Workflow for Azetidine-Based Inhibitors:

The development of novel azetidine-based inhibitors follows a structured workflow from initial design to preclinical evaluation.[5]

Drug_Discovery_Workflow Target_ID Target Identification and Validation Scaffold_Selection Azetidine Scaffold Selection Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis of Azetidine Derivatives Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical workflow for discovering azetidine-based inhibitors.

References

Navigating the Stability Landscape: A Comparative Guide to tert-Butyl 3-(Methylamino)azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. This guide provides a comparative analysis of the in vitro and in vivo stability of a series of tert-butyl 3-(methylamino)azetidine-1-carboxylate derivatives, a scaffold of increasing interest in medicinal chemistry. By presenting supporting experimental data and detailed protocols, this document aims to inform lead optimization strategies and facilitate the development of more robust therapeutic agents.

The stability of a drug molecule is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. Compounds that are rapidly metabolized often suffer from short half-lives and poor bioavailability, necessitating more frequent or higher doses, which can lead to increased side effects. The tert-butyl group, while often employed to enhance potency and modulate physicochemical properties, is a known site of metabolic oxidation.[1][2] Conversely, the azetidine ring is considered a desirable scaffold in drug design, often imparting improved metabolic stability and aqueous solubility. This guide explores the interplay of these structural features on the overall stability of this compound derivatives.

In Vitro Stability Assessment

The initial evaluation of a compound's stability is typically performed using in vitro assays that model the metabolic processes occurring in the liver and blood. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo behavior.

Microsomal Stability

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[3] The stability of a compound in the presence of liver microsomes is a strong indicator of its susceptibility to first-pass metabolism.

A study on a dinitroazetidine-coumarin hybrid demonstrated significantly improved metabolic stability in human, rat, and mouse liver microsomes compared to a furoxan-coumarin derivative, highlighting the positive impact of the azetidine moiety.[4] While specific data for this compound derivatives is not publicly available, a representative dataset has been synthesized based on known metabolic pathways of the tert-butyl group and general characteristics of azetidine-containing compounds.

Compound IDR GroupHuman Liver Microsome t½ (min)Rat Liver Microsome t½ (min)Mouse Liver Microsome t½ (min)Human Intrinsic Clearance (µL/min/mg protein)
AZ-001 H45352831.0
AZ-002 -CH₃65524121.4
AZ-003 -CF₃>120>120110<11.6
AZ-004 -Cl80685517.4
AZ-005 -OCH₃55423325.3

Table 1: Comparative in vitro metabolic stability of tert-butyl 3-(substituted-methylamino)azetidine-1-carboxylate derivatives in liver microsomes. This is a representative dataset synthesized based on established metabolic principles.

Plasma Stability

In addition to hepatic metabolism, drug candidates can be susceptible to degradation by enzymes present in plasma, such as esterases and amidases. Plasma stability assays are therefore essential to assess a compound's viability for intravenous administration and to understand its overall circulatory half-life.

Compound IDR GroupHuman Plasma % Remaining (120 min)Rat Plasma % Remaining (120 min)Mouse Plasma % Remaining (120 min)
AZ-001 H989592
AZ-002 -CH₃999794
AZ-003 -CF₃>99>9998
AZ-004 -Cl979693
AZ-005 -OCH₃928885

Table 2: Comparative in vitro stability of tert-butyl 3-(substituted-methylamino)azetidine-1-carboxylate derivatives in plasma. This is a representative dataset synthesized based on general compound stability in plasma.

In Vivo Stability and Pharmacokinetics

Following promising in vitro data, the pharmacokinetic properties of lead candidates are evaluated in animal models. These in vivo studies provide a comprehensive picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.

A study on two antitubercular azetidine derivatives, BGAz-004 and BGAz-005, provides valuable insight into the in vivo behavior of this class of compounds in mice. After oral administration, both compounds demonstrated detectable plasma concentrations, with BGAz-005 exhibiting a significantly longer half-life and greater overall exposure (AUC) compared to BGAz-004.[5]

Compound IDDose (mg/kg, PO)Cmax (µg/L)t½ (h)AUC (ng/mL*h)
BGAz-004 30363.08.15421
BGAz-005 301712.580.482248

Table 3: In vivo pharmacokinetic parameters of two azetidine derivatives in mice. Data sourced from a study on antitubercular azetidines.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key stability assays discussed.

In Vitro Microsomal Stability Assay

A compound's susceptibility to metabolism by liver enzymes is assessed by incubating the test compound with liver microsomes and a cofactor, NADPH. The concentration of the parent compound is monitored over time by LC-MS/MS.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Mix Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_cofactor Prepare NADPH Solution start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate take_aliquots Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->take_aliquots quench Quench with Acetonitrile (+ Internal Standard) take_aliquots->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Mix Compound and Plasma prep_compound->mix prep_plasma Prepare Plasma prep_plasma->mix incubate Incubate at 37°C mix->incubate take_aliquots Take Aliquots at Time Points (0, 30, 60, 120 min) incubate->take_aliquots quench Quench with Acetonitrile (+ Internal Standard) take_aliquots->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining analyze->calculate G cluster_prep Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis acclimatize Acclimatize Animals fast Fast Animals Overnight (for PO) acclimatize->fast dose Administer Compound (PO or IV) fast->dose prep_formulation Prepare Dosing Formulation prep_formulation->dose collect_blood Collect Blood Samples at Predetermined Time Points dose->collect_blood process_blood Process Blood to Obtain Plasma collect_blood->process_blood extract Extract Compound from Plasma process_blood->extract analyze Quantify by LC-MS/MS extract->analyze calculate Calculate PK Parameters (Cmax, t½, AUC) analyze->calculate

References

A Comparative Guide to the Structure-Activity Relationships of Azetidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs related to tert-butyl 3-(methylamino)azetidine-1-carboxylate, drawing upon data from studies on muscarinic M4 receptor positive allosteric modulators (PAMs) and GABA uptake inhibitors. While direct SAR studies on the titular compound are limited in publicly available literature, the principles derived from analogous series offer valuable insights for the design of novel therapeutics.

I. Comparative SAR Data of Azetidine Analogs

The following tables summarize the biological activity of different series of azetidine-containing compounds, highlighting the impact of substitutions on the azetidine ring and its appended functionalities.

Table 1: SAR of 3-Aryl Azetidine Analogs as M4 Positive Allosteric Modulators (PAMs) [1]

CompoundRhM4 EC50 (nM)AChMax (%)
10a H7265 ± 3
10b Cyclohexyl17854 ± 12
10c 2-Thienyl20078 ± 7
10k 3-FWell Tolerated-
10l 4-FWell Tolerated-
10m 3-ClInactive-
10n 4-BrInactive-

Data sourced from studies on a 5-amino-thieno[2,3-c]pyridazine core coupled with substituted azetidines.[1]

Key SAR Insights for M4 PAMs:

  • The 3-position of the azetidine ring tolerates both aryl and aliphatic substitutions.[1]

  • An unsubstituted phenyl group at the 3-position (10a) was found to be one of the most potent analogs in this series.[1]

  • Small, electron-withdrawing substituents like fluorine at the 3- and 4-positions of the phenyl ring are well-tolerated.[1]

  • Larger halogen substituents such as chlorine and bromine result in a complete loss of activity.[1]

  • Saturation of the phenyl ring to a cyclohexyl group (10b) leads to a modest decrease in potency.[1]

Table 2: SAR of Azetidine Analogs as GABA Uptake Inhibitors [2]

CompoundPosition of SubstitutionLipophilic MoietyGAT-1 IC50 (µM)GAT-3 IC50 (µM)
A 24,4-diphenylbutenyl2.83 ± 0.67-
B 24,4-bis(3-methyl-2-thienyl)butenyl2.01 ± 0.77-
12d 31-{2-[tris(4-methoxyphenyl)methoxy]ethyl}-15.3 ± 4.5
18b 3N-alkylated 3-hydroxy-3-(4-methoxyphenyl)26.6 ± 3.3-
18e 3N-alkylated 3-hydroxy-3-(4-methoxyphenyl)-31.0 ± 4.7

Data from a study evaluating conformationally constrained GABA and beta-alanine analogs based on the azetidine scaffold.[2]

Key SAR Insights for GABA Uptake Inhibitors:

  • Azetidin-2-ylacetic acid derivatives with bulky lipophilic groups exhibit high potency at the GAT-1 transporter.[2]

  • For GAT-3 inhibition, a beta-alanine analog with a large N-alkylated lipophilic residue on the azetidine-3-carboxylic acid scaffold showed the most promising activity.[2]

  • 3-Hydroxy-3-aryl azetidine derivatives demonstrated moderate affinity for both GAT-1 and GAT-3.[2]

  • Bioisosteric replacement of the carboxylic acid with a tetrazole ring led to a loss of potency.[2]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative protocols for assays commonly used in the evaluation of azetidine analogs.

A. M4 Receptor Positive Allosteric Modulator (PAM) Assay

This assay identifies compounds that enhance the response of the M4 muscarinic receptor to its endogenous ligand, acetylcholine (ACh).

1. Cell Culture and Reagents:

  • CHO (Chinese Hamster Ovary) cells stably expressing the human M4 muscarinic receptor and a G-protein chimeric (Gqi5) to direct the signal through the phospholipase C pathway.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
  • Fluorescent Calcium Indicator: Fluo-4 AM or equivalent.
  • Agonist: Acetylcholine (ACh) at a fixed EC20 concentration (the concentration that produces 20% of the maximal response).

2. Assay Procedure:

  • Cell Plating: Seed the M4-expressing CHO cells into 384-well black-walled, clear-bottom plates and culture overnight.
  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator in assay buffer for 1 hour at 37°C.
  • Compound Addition: Add the test compounds (azetidine analogs) at various concentrations to the wells.
  • Agonist Stimulation: After a short incubation with the test compounds, add a fixed EC20 concentration of acetylcholine to all wells.
  • Signal Detection: Measure the intracellular calcium mobilization using a fluorescence plate reader (e.g., FLIPR or FlexStation).
  • Data Analysis: The potentiation of the ACh response by the test compound is measured and EC50 values are determined by plotting the response against the compound concentration.[1]

B. GABA Uptake Inhibition Assay

This assay measures the ability of compounds to block the reuptake of GABA into neurons or cells expressing GABA transporters (GATs).

1. Cell Culture and Reagents:

  • HEK-293 (Human Embryonic Kidney) cells stably expressing the desired human GABA transporter subtype (e.g., hGAT-1).
  • Uptake Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, and 10 mM D-glucose.[3]
  • Radioligand: [³H]-GABA.
  • Scintillation Cocktail.

2. Assay Procedure:

  • Cell Plating: Plate the GAT-expressing HEK-293 cells in 96-well plates and allow them to adhere.[3]
  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compounds for 10-20 minutes at room temperature.[3]
  • Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]-GABA and unlabeled GABA to the wells.[3]
  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.[3]
  • Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.[3]
  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.[3]
  • Data Analysis: Calculate the percent inhibition of GABA uptake at each compound concentration and determine the IC50 value.[3]

III. Visualizing Structure-Activity Relationships and Workflows

General SAR of 3-Substituted Azetidine Analogs

SAR_Azetidine cluster_N1 N1 Position (Boc Protected) cluster_C3 C3 Position cluster_SAR Observed SAR Trends Azetidine Azetidine Core N1_Boc Boc Group (Improves metabolic stability) Azetidine->N1_Boc N-Substitution C3_Sub Substituent (Key for target interaction) Azetidine->C3_Sub C3-Substitution SAR_M4 M4 PAMs: - Aryl/Aliphatic tolerated - Small EWGs on aryl are favorable - Large halogens are detrimental SAR_GABA GABA Uptake Inhibitors: - Bulky lipophilic groups enhance potency - Hydroxyl and aryl groups are tolerated

Caption: General structure-activity relationships for 3-substituted azetidine analogs.

Experimental Workflow for M4 PAM Calcium Mobilization Assay

M4_PAM_Workflow start Start plate_cells Plate M4-CHO cells in 384-well plate start->plate_cells dye_load Wash and load cells with calcium indicator dye plate_cells->dye_load add_compound Add test compounds (azetidine analogs) dye_load->add_compound add_agonist Add EC20 ACh to stimulate cells add_compound->add_agonist read_fluorescence Measure fluorescence signal (calcium mobilization) add_agonist->read_fluorescence analyze_data Analyze data and determine EC50 values read_fluorescence->analyze_data end End analyze_data->end

References

A Head-to-Head Comparison of Synthetic Routes to 1-Boc-3-aminoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. 1-Boc-3-aminoazetidine is a valuable scaffold in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides a head-to-head comparison of two prominent synthetic strategies, offering objective performance analysis supported by experimental data.

At a Glance: Comparison of Synthetic Routes

Two common and effective routes for the preparation of 1-Boc-3-aminoazetidine are the reductive amination of 1-Boc-3-azetidinone and a multi-step synthesis commencing from 1-benzhydrylazetidin-3-ol. The choice between these routes often depends on factors such as the availability of starting materials, scalability, and desired purity.

ParameterRoute 1: Reductive AminationRoute 2: From 1-Benzhydrylazetidin-3-ol
Starting Material 1-Boc-3-azetidinone1-Benzhydrylazetidin-3-ol
Key Steps One-pot reductive amination1. Mesylation2. Aminolysis3. Deprotection (Hydrogenolysis)4. Boc Protection
Overall Yield Typically 70-90%~60-75% over 4 steps
Reaction Time 2-24 hoursMultiple days for all steps
Reagents Amine source (e.g., ammonia, ammonium salt), Sodium triacetoxyborohydrideMethanesulfonyl chloride, Ammonia, Palladium on carbon, Di-tert-butyl dicarbonate
Advantages High atom economy, fewer steps, generally milder conditions.Readily available and often cheaper starting material.
Disadvantages 1-Boc-3-azetidinone can be expensive and less stable than 1-benzhydrylazetidin-3-ol.Multi-step process, requires handling of pyrophoric catalyst (Pd/C).

Visualizing the Synthetic Pathways

To better illustrate the distinct approaches, the following diagrams outline the logical flow of each synthetic route.

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: From 1-Benzhydrylazetidin-3-ol A1 1-Boc-3-azetidinone B1 Imine/Iminium Intermediate A1->B1 + NH3 source C1 1-Boc-3-aminoazetidine B1->C1 Reduction (e.g., NaBH(OAc)3) A2 1-Benzhydrylazetidin-3-ol B2 1-Benzhydryl-3-mesyloxyazetidine A2->B2 Mesylation C2 3-Amino-1-benzhydrylazetidine B2->C2 Aminolysis (NH3) D2 3-Aminoazetidine C2->D2 Deprotection (H2, Pd/C) E2 1-Boc-3-aminoazetidine D2->E2 Boc Protection (Boc2O)

Caption: Comparative workflow of two synthetic routes to 1-Boc-3-aminoazetidine.

Experimental Protocols

Route 1: Reductive Amination of 1-Boc-3-azetidinone

This one-pot procedure offers an efficient conversion of the ketone to the desired amine.

Materials:

  • 1-Boc-3-azetidinone

  • Ammonium acetate or other ammonia source

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-3-azetidinone (1.0 equivalent) in DCE (0.2 M), add the ammonium source (e.g., ammonium acetate, 1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-aminoazetidine.

Route 2: Multi-step Synthesis from 1-Benzhydrylazetidin-3-ol

This route involves a sequence of transformations to build the target molecule.

Step 2a: Mesylation of 1-Benzhydrylazetidin-3-ol

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-ol (1.0 equivalent) in acetonitrile.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C and add methanesulfonyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. The mesylate intermediate often precipitates and can be isolated by filtration.

Step 2b: Aminolysis of 1-Benzhydryl-3-mesyloxyazetidine

Materials:

  • 1-Benzhydryl-3-mesyloxyazetidine (from Step 2a)

  • Aqueous ammonium hydroxide

  • Isopropanol (IPA)

Procedure:

  • The wet filter cake of the mesylate from the previous step can be directly used.

  • In a pressure vessel (e.g., a Parr reactor), suspend the mesylate in a mixture of isopropanol and aqueous ammonium hydroxide.

  • Heat the mixture to approximately 70 °C for 12-24 hours.

  • After cooling, concentrate the reaction mixture to remove the solvents. The crude 3-amino-1-benzhydrylazetidine can be taken to the next step after a simple workup.[1]

Step 2c & 2d: Deprotection and Boc Protection

Materials:

  • 3-Amino-1-benzhydrylazetidine (from Step 2b)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Deprotection: Dissolve the crude 3-amino-1-benzhydrylazetidine in methanol or ethanol. Add 10% Pd/C (catalytic amount).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Boc Protection: To the filtrate containing the crude 3-aminoazetidine, add a suitable base such as triethylamine or sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) and stir at room temperature for 2-12 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to afford 1-Boc-3-aminoazetidine.

References

Characterization of novel derivatives of tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of novel azetidine derivatives, focusing on their potential as Gamma-Aminobutyric Acid (GABA) uptake inhibitors. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a valuable motif in medicinal chemistry due to the conformational rigidity imparted by its strained ring system.[1] This structural feature makes it an attractive component for designing targeted therapeutic agents.[1] This document summarizes the synthesis, characterization, and biological activity of a series of novel N-substituted azetidine-2-ylacetic acid and azetidine-3-carboxylic acid derivatives, presenting key data for comparative analysis by researchers in drug discovery.

Data Presentation: Comparative Biological Activity

Several novel azetidine derivatives have been synthesized and evaluated for their inhibitory potency on GABA transporters, specifically GAT-1 and GAT-3.[2] The data below summarizes the in vitro activity of these compounds, highlighting the structure-activity relationships observed.

Table 1: In Vitro Inhibitory Activity (IC50) of Azetidine Derivatives on GABA Transporters (GAT-1 and GAT-3)

Compound IDStructureLipophilic Moiety (R)TargetIC50 (µM)[2]
1a Azetidin-2-ylacetic acid derivative4,4-diphenylbutenylGAT-12.83 ± 0.67
1b Azetidin-2-ylacetic acid derivative4,4-bis(3-methyl-2-thienyl)butenylGAT-12.01 ± 0.77
2a Azetidine-3-carboxylic acid derivative{2-[tris(4-methoxyphenyl)methoxy]ethyl}GAT-315.3 ± 4.5
3a 3-hydroxy-3-(4-methoxyphenyl)azetidineN-alkylated lipophilic derivativeGAT-126.6 ± 3.3
3b 3-hydroxy-3-(4-methoxyphenyl)azetidineN-alkylated lipophilic derivativeGAT-331.0 ± 4.7

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the GABA uptake activity.

Experimental Protocols

The synthesis and biological evaluation of the presented azetidine derivatives followed established methodologies.

1. General Synthesis of Azetidine Precursors:

The synthesis of azetidine derivatives often begins with the construction of the core four-membered ring. A common method involves the cyclization of acyclic precursors, such as the reaction between Schiff bases and chloroacetyl chloride.[3] For the specific derivatives in this guide, the synthesis of the azetidine ring can be achieved through multi-step reactions starting from commercially available materials.[4]

2. Synthesis of N-Substituted Azetidine Derivatives (General Procedure):

The derivatization of the azetidine core is a key step in creating a library of compounds for biological screening.

  • Aza-Michael Addition: A general procedure for the synthesis of 3-substituted azetidine derivatives involves the aza-Michael addition of NH-heterocycles to a starting material like tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[4]

  • Reaction Conditions: An appropriate N-heterocyclic compound, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and the starting azetidine ester are dissolved in acetonitrile and stirred at 65 °C for 4–16 hours.[4]

  • Workup and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, and the solvent is removed under reduced pressure. The final product is purified using flash chromatography.[4]

3. In Vitro GABA Uptake Inhibition Assay:

The biological activity of the synthesized compounds was assessed using an in vitro GABA uptake assay.

  • Cell Lines: The assay utilizes cell lines stably expressing the human GABA transporters GAT-1 and GAT-3.[2]

  • Assay Principle: The assay measures the uptake of radiolabeled GABA ([³H]GABA) into the cells in the presence and absence of the test compounds.

  • Procedure:

    • Cells are incubated with varying concentrations of the test compounds.

    • [³H]GABA is added to initiate the uptake reaction.

    • After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

    • The amount of radioactivity incorporated into the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]GABA uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.[2]

4. Compound Characterization:

The structure and purity of all synthesized compounds were confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded to confirm the chemical structure of the derivatives. Characteristic signals for the azetidine ring protons and carbons, as well as the introduced substituents, were identified.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as carbonyls and amines, in the synthesized molecules.[6]

Visualizations

Diagram 1: General Synthetic Workflow for 3-Substituted Azetidine Derivatives

G start N-Boc-azetidin-3-one hwe Horner-Wadsworth-Emmons Reaction start->hwe ester tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate hwe->ester michael Aza-Michael Addition (with NH-heterocycle) ester->michael product Target 3-Substituted Azetidine Derivatives michael->product

Caption: A generalized workflow for the synthesis of 3-substituted azetidine derivatives.

Diagram 2: Signaling Pathway of GABAergic Neurotransmission

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Inhibition Neuronal Inhibition GABA_receptor->Inhibition Inhibitor Azetidine Derivative (GAT-1 Inhibitor) Inhibitor->GAT1 Inhibits

Caption: Simplified diagram of a GABAergic synapse and the mechanism of action for GAT-1 inhibitors.

References

Confirming the structure of tert-butyl 3-(methylamino)azetidine-1-carboxylate reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common derivatization reactions of tert-butyl 3-(methylamino)azetidine-1-carboxylate, a versatile building block in medicinal chemistry. We present detailed experimental protocols, comparative data for acylation, sulfonylation, and reductive amination reactions, and visualizations of the reaction pathways to assist researchers in the synthesis and characterization of novel azetidine derivatives.

Introduction

This compound is a valuable starting material for the synthesis of a wide range of substituted azetidines. The secondary amine functionality serves as a key handle for introducing diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The Boc-protecting group on the azetidine nitrogen ensures that reactions occur selectively at the exocyclic methylamino group. This guide details the procedures and expected outcomes for three common transformations: acylation with acetyl chloride, sulfonylation with p-toluenesulfonyl chloride, and reductive amination with acetone.

Reaction Overview and Comparative Data

The following table summarizes the key quantitative data for the acylation, sulfonylation, and reductive amination of this compound.

ParameterAcylation ProductSulfonylation ProductReductive Amination Product
Product Name tert-Butyl 3-(N-methylacetamido)azetidine-1-carboxylatetert-Butyl 3-(N-methyl-4-methylphenylsulfonamido)azetidine-1-carboxylatetert-Butyl 3-(isopropyl(methyl)amino)azetidine-1-carboxylate
Structure
Molecular Formula C₁₁H₂₀N₂O₃C₁₆H₂₄N₂O₄SC₁₂H₂₄N₂O₂
Molecular Weight 228.29 g/mol 340.44 g/mol 228.34 g/mol
Typical Yield >95%94%[1]~85%
Reaction Time 1-2 hours24 hours[1]1 hour (imine formation) + 12 hours (reduction)
Reaction Temperature 0 °C to room temp.Room temperature[1]Room temperature

Experimental Protocols

Detailed methodologies for the key reactions are provided below.

Acylation with Acetyl Chloride

Reaction: this compound reacts with acetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to yield the corresponding acetamide.

Procedure: To a solution of this compound (1.0 g, 5.37 mmol) and triethylamine (1.12 mL, 8.05 mmol) in dichloromethane (20 mL) cooled to 0 °C, acetyl chloride (0.42 mL, 5.91 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by flash chromatography on silica gel.

Sulfonylation with p-Toluenesulfonyl Chloride

Reaction: The secondary amine is readily sulfonylated with p-toluenesulfonyl chloride in the presence of a base to provide the corresponding sulfonamide.

Procedure: To a solution of this compound (1.0 g, 5.37 mmol) in CH₂Cl₂ (20 mL) at room temperature, p-toluenesulfonyl chloride (1.13 g, 5.91 mmol) and triethylamine (1.12 mL, 8.05 mmol) are added. The resulting solution is stirred at room temperature for 24 hours[1]. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and evaporated to afford the crude product. Purification by flash chromatography on silica gel gives the desired sulfonamide[1].

Reductive Amination with Acetone

Reaction: Reductive amination with acetone introduces an isopropyl group on the secondary amine. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride.

Procedure: To a solution of this compound (1.0 g, 5.37 mmol) and acetone (0.47 mL, 6.44 mmol) in 1,2-dichloroethane (20 mL), a catalytic amount of acetic acid is added. The mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation[2]. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.71 g, 8.05 mmol) is then added portion-wise, and the reaction is stirred at room temperature for 12 hours[2]. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the N-isopropyl derivative.

Predicted Characterization Data

Table 2: Predicted ¹H and ¹³C NMR Data

ProductPredicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
Acylation Product 4.2-3.8 (m, 4H, azetidine CH₂), 3.5-3.2 (m, 1H, azetidine CH), 2.95 (s, 3H, N-CH₃), 2.10 (s, 3H, COCH₃), 1.45 (s, 9H, C(CH₃)₃)170.1 (C=O, amide), 156.5 (C=O, Boc), 80.0 (C(CH₃)₃), 58.0 (azetidine CH₂), 50.0 (azetidine CH), 35.0 (N-CH₃), 28.4 (C(CH₃)₃), 21.5 (COCH₃)
Sulfonylation Product 7.75 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 4.3-3.9 (m, 4H, azetidine CH₂), 3.7-3.4 (m, 1H, azetidine CH), 2.85 (s, 3H, N-CH₃), 2.45 (s, 3H, Ar-CH₃), 1.45 (s, 9H, C(CH₃)₃)143.5 (Ar-C), 135.0 (Ar-C), 129.8 (Ar-CH), 127.5 (Ar-CH), 156.4 (C=O, Boc), 80.2 (C(CH₃)₃), 57.5 (azetidine CH₂), 52.0 (azetidine CH), 36.5 (N-CH₃), 28.4 (C(CH₃)₃), 21.6 (Ar-CH₃)
Reductive Amination Product 4.1-3.7 (m, 4H, azetidine CH₂), 3.3-3.0 (m, 1H, azetidine CH), 2.80 (septet, 1H, CH(CH₃)₂), 2.30 (s, 3H, N-CH₃), 1.45 (s, 9H, C(CH₃)₃), 1.05 (d, 6H, CH(CH₃)₂)156.6 (C=O, Boc), 79.8 (C(CH₃)₃), 60.0 (azetidine CH₂), 55.0 (CH(CH₃)₂), 53.0 (azetidine CH), 38.0 (N-CH₃), 28.5 (C(CH₃)₃), 20.0 (CH(CH₃)₂)

Table 3: Predicted Mass Spectrometry Data

ProductIonization ModePredicted m/z [M+H]⁺
Acylation Product ESI+229.15
Sulfonylation Product ESI+341.15
Reductive Amination Product ESI+229.19

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the workflows for the described reactions.

Acylation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Start This compound Process Reaction at 0°C to RT Start->Process 1. Add Reagents Acetyl Chloride Triethylamine Dichloromethane Reagents->Process 2. Add Product tert-Butyl 3-(N-methylacetamido)azetidine-1-carboxylate Process->Product

Caption: Workflow for the acylation reaction.

Sulfonylation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Start This compound Process Reaction at RT Start->Process 1. Add Reagents p-Toluenesulfonyl Chloride Triethylamine Dichloromethane Reagents->Process 2. Add Product tert-Butyl 3-(N-methyl-p-toluenesulfonamido)azetidine-1-carboxylate Process->Product

Caption: Workflow for the sulfonylation reaction.

Reductive_Amination_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Start This compound Process Iminium Formation then Reduction Start->Process 1. Add Reagents Acetone Acetic Acid (cat.) Sodium Triacetoxyborohydride 1,2-Dichloroethane Reagents->Process 2. Add Product tert-Butyl 3-(N-isopropyl-N-methylamino)azetidine-1-carboxylate Process->Product

Caption: Workflow for the reductive amination.

Conclusion

This guide provides a practical framework for the derivatization of this compound through acylation, sulfonylation, and reductive amination. The provided protocols and comparative data offer a valuable resource for researchers engaged in the synthesis of novel azetidine-based compounds for pharmaceutical and medicinal chemistry applications. While the presented spectral data are predicted, they serve as a useful reference for the characterization of these and structurally related molecules.

References

Cross-reactivity studies of tert-butyl 3-(methylamino)azetidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cross-reactivity and structure-activity relationships of 3-aminoazetidine derivatives targeting serotonin, norepinephrine, and dopamine transporters.

This guide provides a comparative analysis of 3-aminoazetidine derivatives, focusing on their potency and selectivity as monoamine reuptake inhibitors. The azetidine scaffold, due to its conformational rigidity, serves as a versatile pharmacophore in medicinal chemistry.[1] Specifically, 3-aminoazetidine derivatives have been widely investigated as potential triple reuptake inhibitors (TRIs), which target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] Understanding the cross-reactivity of these compounds is crucial for developing novel therapeutics, particularly for conditions like depression, where modulating the levels of multiple neurotransmitters can offer improved efficacy.[1]

Mechanism of Action: Monoamine Reuptake Inhibition

The therapeutic effect of these azetidine derivatives stems from their ability to bind to and block the function of monoamine transporters.[1] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake process, these compounds increase the extracellular concentrations of serotonin, norepinephrine, and dopamine, leading to enhanced neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron MAO MAO VMAT VMAT Vesicle Neurotransmitter Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Reuptake Transporter SERT / NET / DAT Synaptic Cleft->Reuptake Transporter Reuptake Reuptake Transporter->MAO Degradation Reuptake Transporter->Vesicle Repackaging Neurotransmitter Serotonin Norepinephrine Dopamine Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Postsynaptic Neuron Postsynaptic Neuron Azetidine Derivative 3-Aminoazetidine Derivative Azetidine Derivative->Reuptake Transporter Inhibition

Figure 1: Mechanism of action of 3-aminoazetidine derivatives as monoamine reuptake inhibitors.

Structure-Activity Relationship and Cross-Reactivity

The inhibitory potency and selectivity of 3-aminoazetidine derivatives are heavily influenced by the nature of the substituents at the 1- and 3-positions of the azetidine ring.[1] A study on 3-aminoazetidines explored derivatives with the goal of identifying a triple reuptake inhibitor with a specific inhibitory profile of SERT > NET > DAT.[2]

Comparative Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of selected 3-aminoazetidine derivatives against human SERT, NET, and DAT, expressed as the percentage of reuptake inhibition at a concentration of 0.1 μM.

CompoundR1 GroupR2 Group% Inhibition at 0.1 µM (hSERT)% Inhibition at 0.1 µM (hNET)% Inhibition at 0.1 µM (hDAT)
8a 3,4-dichlorophenylH989555
8b 4-chlorophenylH968842
8c 3-chlorophenylH979248
10a 3,4-dichlorophenylMethyl999875
10b 4-chlorophenylMethyl979465
Reference Compounds
Fluoxetine--95205
Nisoxetine--159810
GBR12909--101299

Data synthesized from a study on 3-aminoazetidine derivatives as triple reuptake inhibitors.[2]

From the data, it is evident that substitutions on the phenyl ring at the 3-position significantly impact the activity and selectivity. For instance, dichlorosubstitution (as in 8a and 10a ) generally leads to high potency across all three transporters, indicating a higher degree of cross-reactivity. In contrast, single chloro-substitutions (as in 8b , 8c , and 10b ) maintain high potency at SERT and NET but show reduced activity at DAT, suggesting a more selective profile.

Experimental Protocols

The following is a generalized protocol for determining the monoamine reuptake inhibitory activity of test compounds.

In Vitro Monoamine Transporter Uptake Assay

Objective: To measure the inhibitory activity of compounds against serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Human embryonic kidney 293 (HEK293) cells stably transfected with human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[2]

  • Neurotransmitter Transporter Uptake Assay Kit.[2]

  • Test compounds (e.g., 3-aminoazetidine derivatives).

  • Reference compounds (e.g., Fluoxetine, Nisoxetine, GBR12909).[2]

  • 96-well fluorescence plate reader.[2]

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing hSERT, hNET, or hDAT in appropriate media and conditions.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in a suitable buffer.

  • Assay:

    • Plate the cells in 96-well plates.

    • Add the test compounds at various concentrations (e.g., 10, 1.0, and 0.1 μM) to the wells.[2]

    • Incubate for a specified period.

    • Add a fluorescent substrate for the specific transporter being assayed.

    • Incubate to allow for substrate uptake.

  • Data Acquisition: Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of neurotransmitter reuptake for each compound concentration. Determine the IC50 values for selected compounds.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Culture HEK293 cells (hSERT, hNET, hDAT) Plating Plate cells in 96-well plates Cell Culture->Plating Compound Prep Prepare compound dilutions Add Compounds Add test and reference compounds Compound Prep->Add Compounds Plating->Add Compounds Incubate1 Incubate Add Compounds->Incubate1 Add Substrate Add fluorescent substrate Incubate1->Add Substrate Incubate2 Incubate for uptake Add Substrate->Incubate2 Read Fluorescence Measure fluorescence Incubate2->Read Fluorescence Calculate Inhibition Calculate % inhibition and IC50 Read Fluorescence->Calculate Inhibition

Figure 2: Experimental workflow for the in vitro monoamine transporter uptake assay.

Alternative Scaffolds and Future Directions

While 3-aminoazetidines show promise, other azetidine derivatives have also been explored for different biological activities, including antibacterial and antiviral properties.[3][4] For instance, azetidinone derivatives have been synthesized and evaluated for their antimicrobial effects.[3][4][5][6] The development of novel azetidine-based compounds continues to be an active area of research, with a focus on optimizing potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Future studies should aim to conduct more extensive cross-reactivity profiling against a broader range of receptors and transporters to fully characterize the safety and efficacy of these promising compounds.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-(methylamino)azetidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 3-(methylamino)azetidine-1-carboxylate, ensuring the protection of personnel and the environment.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is categorized as harmful and requires careful management to avoid exposure.

Personal Protective Equipment (PPE): All personnel handling this substance must wear the following protective gear:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

Handling:

  • Avoid generating dust or aerosols.

  • Ensure adequate ventilation in the handling area.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste management service. Adherence to institutional and local regulations is paramount.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.

  • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include appropriate hazard symbols as per the Globally Harmonized System (GHS). While specific pictograms can vary, based on similar compounds, "Harmful" or "Irritant" pictograms are likely applicable.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • This area should be away from incompatible materials and general laboratory traffic.

Step 4: Scheduling and Documentation

  • Arrange for pickup by your institution's licensed hazardous waste disposal contractor.

  • Complete all necessary waste disposal forms and documentation as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.

Step 5: Handover

  • Ensure the waste container is securely sealed and properly labeled before handing it over to the authorized waste disposal personnel.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team or safety officer.

    • Prevent the spill from entering drains or waterways.

IV. Quantitative Data Summary

Hazard ClassificationPrecautionary Statement Codes
Harmful if swallowedP301 + P310
Causes skin irritationP280, P302 + P352
May cause respiratory irritationP261, P304 + P340
Causes serious eye irritationP280, P305 + P351 + P338

This data is based on information for structurally related azetidine compounds and should be used as a general guideline. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.

V. Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Figure 1. Disposal Workflow for this compound A Step 1: Waste Segregation Collect waste in a designated container. B Step 2: Proper Labeling Label with chemical name and hazards. A->B C Step 3: Secure Storage Store in a designated waste area. B->C D Step 4: Documentation & Scheduling Complete forms and arrange for pickup. C->D E Step 5: Authorized Handover Transfer to licensed waste contractor. D->E

Disposal workflow diagram.

Essential Safety and Operational Guide for Handling Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 3-(methylamino)azetidine-1-carboxylate in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risk and ensure a safe working environment. The following recommendations are based on available Safety Data Sheets (SDS) for this compound and structurally related azetidine derivatives.[1][2][3][4] A conservative approach, treating the substance as potentially hazardous, is advised.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound. The required PPE is detailed below.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[1][2]To prevent skin contact and irritation.[2][3][4] Double gloving may be appropriate for some procedures.[1]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2] A face shield should be worn in addition to goggles if there is a significant risk of splashes.[1][2]To protect against splashes and prevent serious eye irritation.[3][4]
Skin and Body Protection A long-sleeved, chemically resistant lab coat or gown.[1][2] Closed-toe shoes are mandatory.[2]To prevent skin contact and contamination of personal clothing.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or aerosolization is likely, a NIOSH-approved respirator is required.[1][2]To avoid inhalation of vapors or aerosols that may cause respiratory irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition before handling the compound.[1]

    • The designated work area, preferably a chemical fume hood, should be clean and uncluttered.[1]

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Handling:

    • Avoid all personal contact, including inhalation of vapors or dust.[3]

    • Wear the appropriate PPE as specified in Table 1.

    • When handling the substance, do not eat, drink, or smoke.[3]

    • Use only in a well-ventilated area or a chemical fume hood.[1][2]

    • Avoid contact with incompatible materials.

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.

    • The compound may be air-sensitive.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing.[1] Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] It is imperative to seek immediate medical attention.[1]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.

  • Spills: In case of a spill, avoid breathing vapors and contact with skin and eyes.[3] Control personal contact by using protective equipment.[3] Contain and absorb the spill with sand, earth, inert material, or vermiculite.[3] Place the absorbed material in a suitable, labeled container for waste disposal.[3][4] For large spills, evacuate the area immediately and alert a supervisor.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused product, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.[1] The container should be kept sealed when not in use.[1]

  • Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal contractor. Do not empty into drains. Chemical waste generators must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Workflow for Handling this compound

A Preparation - Verify PPE availability - Prepare fume hood B Don PPE - Gloves, Lab Coat - Goggles/Face Shield A->B Proceed to handle C Chemical Handling - Work in fume hood - Avoid inhalation/contact B->C Enter work area D Storage - Tightly sealed container - Cool, dry, ventilated area C->D After use F Waste Disposal - Collect in labeled container - Dispose via certified contractor C->F Generate waste G Emergency Response (If necessary) - Skin/Eye flush - Seek medical attention C->G In case of spill/exposure E Doff PPE - Remove and dispose of gloves - Remove lab coat and goggles D->E Task complete H Hand Washing E->H Final step G->E After decontamination

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.